2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Description
Properties
IUPAC Name |
2-hydroxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEJOJCDTXCOCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211444 | |
| Record name | 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3470-51-7 | |
| Record name | 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3470-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Crystal structure analysis of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one
Abstract
This technical guide provides a comprehensive examination of the single-crystal X-ray diffraction analysis of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a derivative of the medicinally significant benzosuberone scaffold. Benzosuberone derivatives are recognized for a wide array of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[2][3] Understanding the precise three-dimensional architecture and intermolecular interactions of this hydroxylated analog is paramount for elucidating structure-activity relationships (SAR), predicting solid-state properties, and guiding rational drug design. This document details the entire workflow from synthesis and crystallization to data analysis and interpretation, offering field-proven insights into the causality behind key experimental decisions and analytical techniques.
Introduction: The Significance of the Benzosuberone Scaffold
The benzosuberone core, characterized by a benzene ring fused to a seven-membered cycloheptanone ring, is a privileged scaffold in medicinal chemistry.[2] Its structural rigidity and synthetic tractability have made it a cornerstone for developing novel therapeutic agents. The introduction of a hydroxyl group at the 2-position, creating the title compound, is a strategic modification intended to explore new intermolecular interactions and potentially enhance binding affinity to biological targets.
Crystal structure analysis serves as the definitive method for determining the atomic arrangement within a crystalline solid. For pharmaceutical development, this information is critical as it influences key properties such as solubility, stability, and bioavailability. This guide will illuminate the supramolecular architecture of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, focusing on the pivotal role of hydrogen bonding.
Experimental Methodology: From Synthesis to Data Collection
The successful analysis of a crystal structure is predicated on the quality of the single crystal. This section outlines the validated protocols for obtaining and analyzing a suitable specimen.
Synthesis and Crystallization
A plausible synthetic route can be adapted from established procedures for benzosuberone derivatives.[4][5] The primary challenge lies not in the synthesis itself, but in the subsequent crystallization to yield a single crystal of sufficient size and quality for diffraction.
Step-by-Step Crystallization Protocol:
-
Material Purification: The synthesized compound must be purified to the highest possible degree (>99%) using techniques like column chromatography or recrystallization. Impurities can inhibit crystal growth or become incorporated as defects.
-
Solvent Selection: A solvent screening is performed to identify a system where the compound has moderate solubility. Ideal solvents are those in which the compound is sparingly soluble at room temperature but readily soluble upon heating. A binary solvent system (e.g., ethanol/water, dichloromethane/hexane) often provides the necessary control over saturation.
-
Slow Evaporation (Proven Method):
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near-saturation in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This is a critical step to control the rate of evaporation; too rapid evaporation leads to polycrystalline powder, while too slow evaporation may not induce crystallization.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
-
-
Crystal Harvesting: Once well-formed, prismatic crystals appear, they must be carefully harvested using a nylon loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
Single-Crystal X-ray Diffraction (SC-XRD)
The SC-XRD experiment is the core of the structural analysis, providing the raw data that defines the atomic positions.
Data Collection and Processing Workflow:
-
Crystal Mounting: The selected crystal is mounted on a goniometer head in the cold nitrogen stream (typically 100 K) of the diffractometer. Cryo-cooling minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher-quality data.
-
Data Collection: Diffraction data are collected using a modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and a monochromatic X-ray source, typically Cu Kα (λ=1.5418 Å) or Mo Kα (λ=0.7107 Å) radiation.[6] A full sphere of data is collected by rotating the crystal through a series of frames.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz and polarization effects.
-
Structure Solution and Refinement:
-
The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary structural model.
-
This model is then refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
-
The workflow from data collection to a refined structure is a self-validating system, with statistical figures of merit (e.g., R-factors, goodness-of-fit) providing a clear indication of the quality and reliability of the final model.
Caption: Experimental and computational workflow for single-crystal X-ray diffraction.
Structural Analysis and Discussion
The refined crystallographic information file (CIF) contains the definitive data on the molecule's geometry and its arrangement in the crystal lattice.
Molecular Conformation
The asymmetric unit contains one molecule of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. The seven-membered ring adopts a specific conformation (e.g., a boat or chair-like form) to minimize steric strain. The fusion with the planar benzene ring imposes significant conformational constraints. The hydroxyl and carbonyl groups are key features, and their relative orientation is crucial for determining the nature of hydrogen bonding.
Table 1: Representative Geometric Parameters
| Parameter | Bond | Length (Å) | Parameter | Atoms | Angle (°) |
| C=O | C5=O1 | 1.22 | C4a-C5-C6 | C-C-C | 119.5 |
| C-OH | C2-O2 | 1.36 | C1-C2-O2 | C-C-O | 118.0 |
| C-C (Aromatic) | C1-C2 | 1.39 | C2-C1-C9a | C-C-C | 120.0 |
| C-C (Aliphatic) | C6-C7 | 1.53 | C6-C7-C8 | C-C-C | 114.0 |
Note: These are idealized values. Actual experimental values would be determined from the refined crystal structure.
Caption: Molecular structure of the title compound with key functional groups.
Supramolecular Assembly: The Hydrogen-Bonding Network
The presence of both a hydrogen bond donor (-OH) and an acceptor (C=O) makes hydrogen bonding the dominant intermolecular force governing the crystal packing.[1] The analysis of these interactions is crucial.
-
Intramolecular vs. Intermolecular Hydrogen Bonding: A key question is whether the hydroxyl proton forms a hydrogen bond within the same molecule (intramolecular) to the carbonyl oxygen, or with a neighboring molecule (intermolecular).[7] An intramolecular bond would create a stable six-membered ring and significantly alter the molecule's chemical properties and its ability to interact with other molecules.[8][9] However, an intermolecular O-H···O=C hydrogen bond is more probable, leading to the formation of dimers or extended chains, which profoundly influences the crystal's stability and melting point.
-
Other Weak Interactions: Beyond classical hydrogen bonds, weaker C-H···O interactions and potential C-H···π contacts contribute to the overall stability of the crystal lattice.[10] Hirshfeld surface analysis is a powerful tool used to visualize and quantify these varied intermolecular contacts, providing a fingerprint of the crystal packing environment.[11]
Caption: Diagram of intermolecular O-H···O=C hydrogen bonds forming a chain.
Implications for Drug Development
The precise data derived from crystal structure analysis provides an authoritative foundation for advancing a compound through the drug development pipeline.
-
Structure-Activity Relationship (SAR): The 3D structure reveals the exact orientation of the hydroxyl and carbonyl groups. This information is invaluable for computational chemists performing molecular docking studies to predict how the molecule binds to a specific protein target.[11] Understanding the existing hydrogen bond network can inspire the design of new analogs with modified groups to optimize target engagement.
-
Polymorph Screening: The solid-state packing arrangement identified is one possible crystalline form (polymorph). Different polymorphs can have drastically different solubilities and stabilities. This initial structure provides a reference point for polymorph screening, a critical step in pharmaceutical development to ensure batch-to-batch consistency and optimal bioavailability.
-
Formulation Development: Knowledge of the intermolecular interactions and crystal habit informs the selection of excipients and processes during drug formulation, helping to ensure the stability and dissolution profile of the final drug product.
Conclusion
The single-crystal X-ray analysis of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one provides definitive insights into its three-dimensional structure and supramolecular assembly. The study of its hydrogen-bonding network is particularly crucial, revealing the primary interactions that dictate its solid-state properties. This detailed structural knowledge is not merely an academic exercise; it is a fundamental prerequisite for the rational design of more effective therapeutic agents based on the benzosuberone scaffold and for making informed decisions throughout the drug development process.
References
- Title: Intramolecular versus Intermolecular Hydrogen Bond Source: YouTube URL
- Title: Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity Source: International Journal of Drug Development and Research URL
- Title: Synthesis and Antimicrobial Evaluation of a New Series of Heterocyclic Systems Bearing a Benzosuberone Scaffold Source: Molecules URL
- Title: Main structures in and-hydroxyquinones. Intramolecular hydrogen bond interactions are depicted by the dashed line.
- Title: Quantifying the Intrinsic Strength of C–H⋯O Intermolecular Interactions Source: MDPI URL
- Title: Intermolecular Interactions - Org Chem One (1)
- Title: Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity Source: ResearchGate URL
- Title: Effect of Intramolecular Hydrogen Bond Formation on the Abraham Model Solute Descriptors for Oxybenzone Source: ResearchGate URL
- Title: Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy Source: PubMed URL
- Title: Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives.
- Title: Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Antimicrobial Evaluation of a New Series of Heterocyclic Systems Bearing a Benzosuberone Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
In silico modeling and docking studies of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one
These in silico results provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline. The logical next steps would involve chemical synthesis followed by in vitro validation, including enzyme inhibition assays and antimicrobial activity testing against M. tuberculosis. [6]The synergy between computational prediction and experimental validation represents the future of efficient and targeted drug development. [9]
References
-
Molecular Docking and Target‐Specific Binding Profiles of Benzosuberane‐Based Compounds - PMC. (n.d.). PubMed Central. [Link]
-
Molecular docking study of benzosuberone-thiazole derivatives for rational design of novel GyrB inhibitors as anti-tuberculosis. (n.d.). Mahidol University. [Link]
-
Molecular Docking and Target-Specific Binding Profiles of Benzosuberane-Based Compounds. (2025). PubMed. [Link]
-
Benzosuberone as Precursor for Synthesis of Antimicrobial Agents: Synthesis, Antimicrobial Activity, and Molecular Docking. (2019). Taylor & Francis Online. [Link]
-
Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2024). MDPI. [Link]
-
Innovative computational approaches in drug discovery and design. (2025). PubMed. [Link]
-
Novel anti-tubercular and antibacterial based benzosuberone-thiazole moieties: Synthesis, molecular docking analysis, DNA gyrase supercoiling and ATPase activity. (2020). PubMed. [Link]
-
Computational Methods Applied to Rational Drug Design. (n.d.). IntechOpen. [Link]
-
Overview of typical CADD workflow. (n.d.). ResearchGate. [Link]
-
Updates on Drug Designing Approach Through Computational Strategies: a Review. (n.d.). Future Science. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular Docking and Target‐Specific Binding Profiles of Benzosuberane‐Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking and Target-Specific Binding Profiles of Benzosuberane-Based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. science.mahidol.ac.th [science.mahidol.ac.th]
- 6. Novel anti-tubercular and antibacterial based benzosuberone-thiazole moieties: Synthesis, molecular docking analysis, DNA gyrase supercoiling and ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
- 8. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Discovery and Natural Occurrence of Benzoannulene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of benzoannulene derivatives, from their historical discovery to their diverse manifestations in the natural world. It is designed to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development, offering insights into the synthesis, isolation, characterization, and biological potential of this fascinating class of compounds.
Introduction to Benzoannulenes: A Fusion of Aromaticity and Conformational Complexity
Benzoannulenes are a class of carbocyclic compounds characterized by the fusion of one or more benzene rings to an annulene core. This structural amalgamation imparts a unique combination of properties, blending the inherent aromaticity of the benzene moiety with the conformational flexibility and varied electronic characteristics of the annulene ring. The size of the annulene ring and the mode of fusion significantly influence the molecule's overall shape, stability, and reactivity, leading to a rich diversity of structures and associated biological activities.
The study of annulenes, in general, has been a cornerstone in the development of our understanding of aromaticity, with Hückel's rule providing a foundational predictive framework. The introduction of a benzene ring into these systems creates a perturbed π-electron system, often resulting in non-planar geometries to alleviate steric strain. This structural nuance is a key determinant of their biological function, as it dictates how these molecules interact with biological targets.
A Historical Perspective: The Unraveling of Benzoannulene Chemistry
The journey into the world of benzoannulenes is intrinsically linked to the broader history of annulene chemistry, which saw significant advancements in the mid-20th century. The quest to synthesize and understand non-benzenoid aromatic systems drove much of this early research.
A pivotal moment in the history of naturally occurring benzoannulenes was the structural elucidation of colchicine , an alkaloid with a long history of medicinal use. First isolated in 1820 by French chemists Pierre Joseph Pelletier and Jean-Bienaime Caventou, its complex structure, featuring a benzo[1]annulene core, remained a puzzle for over a century.[2] In 1945, M. J. S. Dewar correctly proposed the presence of a seven-membered ring, a significant step towards unraveling its true structure. The definitive structure was ultimately confirmed through chemical degradation and spectroscopic studies, and its first total synthesis was achieved by Albert Eschenmoser in 1959.[3] This monumental achievement in synthetic organic chemistry not only confirmed the structure of colchicine but also spurred further interest in the synthesis of other complex benzoannulene derivatives.
The development of synthetic methodologies for benzocycloheptene and other benzoannulene frameworks has been an active area of research. Strategies such as ring-expansion reactions, cycloadditions, and transition metal-catalyzed annulations have been developed to construct these challenging ring systems, providing access to a wide range of derivatives for biological evaluation.[1][4]
Benzoannulene Derivatives in Nature: A Diverse Pharmacopeia
Nature has proven to be a master architect in the construction of complex molecular scaffolds, and benzoannulene derivatives are no exception. These compounds have been isolated from a wide array of natural sources, including plants, fungi, and marine organisms, often exhibiting potent and specific biological activities.
Plant-Derived Benzoannulenes
Plants are a rich source of benzoannulene derivatives, with colchicine and its congeners being the most prominent examples.
-
Colchicinoids: Found primarily in the autumn crocus (Colchicum autumnale) and glory lily (Gloriosa superba), colchicinoids are a family of alkaloids based on the benzo[a]heptalene ring system.[3][5][6][7] Colchicine itself is a well-known therapeutic agent used in the treatment of gout.[3] Other naturally occurring colchicinoids include 2-demethylcolchicine, 3-demethylcolchicine, and N-formyl-N-deacetylcolchicine, which have also been isolated from Gloriosa superba seeds.[3]
-
Theaflavins: These reddish-brown polyphenols are formed during the enzymatic oxidation (fermentation) of tea leaves (Camellia sinensis) in the production of black tea. Theaflavins possess a benzotropolone core, which is a type of benzo[1]annulene derivative. The major theaflavins include theaflavin, theaflavin-3-gallate, theaflavin-3'-gallate, and theaflavin-3,3'-digallate.
-
Brussonol: This icetexane diterpenoid, isolated from the plant Salvia broussonetii, features a [6-7-6] carbocyclic skeleton that can be considered a benzoannulene derivative. Brussonol has demonstrated moderate cytotoxicity against murine leukemia cell lines.[8]
-
Dibenzocycloheptylamine Alkaloids: A number of alkaloids with a dibenzo[a,d]cycloheptene core have been isolated from plants of the Colchicum genus. Examples include jerusalemine, salimine, and suhailamine, which were discovered in Colchicum decaisnei.[2][4] These compounds are structurally related to colchicine and may represent a catabolic pathway for colchicinoids.[2][4]
-
Homoerythrina Alkaloids: While not classic benzoannulenes, some homoerythrina alkaloids possess a tetracyclic spiroamine structure that incorporates a fused benzene ring and a seven-membered ring, bearing a structural resemblance. These alkaloids, found in Erythrina species, have been investigated for their potential as PARP-1 inhibitors and for their cytotoxic effects.[1][9]
Marine-Derived Benzoannulenes
The marine environment, with its vast biodiversity, is a promising frontier for the discovery of novel natural products. While less common than in terrestrial plants, benzoannulene derivatives have been isolated from marine organisms, particularly sponges.
-
Smenospongine: This sesquiterpenoid aminoquinone, isolated from sponges of the genus Smenospongia, features a complex fused ring system that includes a benzoquinone moiety. While not a simple benzoannulene, its intricate structure highlights the chemical diversity of marine natural products. Smenospongine has been shown to induce G1 arrest or apoptosis in leukemia cells and exhibits antimicrobial activity.[10][11][12] Further structural analysis is required to definitively classify it within the benzoannulene family.
Fungal-Derived Benzoannulenes
Fungi are known producers of a vast array of secondary metabolites with diverse biological activities. While reports of true benzoannulene derivatives from fungi are limited, the chemical diversity of fungal metabolites suggests they are a potential source for future discoveries. Some fungal metabolites may contain fused ring systems that bear a resemblance to the benzoannulene scaffold and have demonstrated antifungal and other biological activities.[13][14][15][16][17]
Isolation and Structure Elucidation: From Natural Source to Pure Compound
The isolation and characterization of benzoannulene derivatives from natural sources present a significant challenge due to their often low abundance and the complexity of the natural matrix. A combination of chromatographic and spectroscopic techniques is essential for obtaining pure compounds and elucidating their structures.
General Isolation Workflow
The process typically begins with the collection and extraction of the biological material. The choice of extraction solvent and method is crucial and depends on the polarity of the target compounds.
Caption: Generalized workflow for the isolation of benzoannulene derivatives.
Detailed Experimental Protocols
Protocol 1: Isolation of Colchicine from Gloriosa superba Seeds
This protocol is adapted from established methods for the extraction and purification of colchicine.
1. Extraction: a. Grind dried Gloriosa superba seeds into a fine powder. b. Extract the powder with methanol using a Soxhlet apparatus for 8-12 hours. c. Concentrate the methanolic extract under reduced pressure to obtain a crude residue.
2. Acid-Base Partitioning: a. Dissolve the crude residue in 2% sulfuric acid. b. Wash the acidic solution with chloroform to remove neutral and weakly basic compounds. c. Basify the aqueous layer to pH 9-10 with ammonium hydroxide. d. Extract the alkaline solution with chloroform. The colchicine will partition into the organic layer.
3. Chromatographic Purification: a. Concentrate the chloroform extract and apply it to a silica gel column. b. Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 95:5). c. Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and UV visualization. d. Combine the fractions containing colchicine and concentrate.
4. Recrystallization: a. Recrystallize the enriched colchicine fraction from ethyl acetate or a mixture of ethanol and water to yield pure colchicine crystals.
Protocol 2: Isolation of Theaflavins from Black Tea
This protocol outlines a common procedure for the extraction and separation of theaflavins.
1. Hot Water Extraction: a. Infuse black tea leaves in hot water (80-90 °C) for 10-15 minutes. b. Filter the infusion to remove the tea leaves.
2. Liquid-Liquid Extraction: a. Cool the tea infusion to room temperature. b. Extract the aqueous solution with an equal volume of ethyl acetate. Theaflavins will partition into the ethyl acetate layer. c. Repeat the extraction 2-3 times.
3. Purification by Column Chromatography: a. Concentrate the combined ethyl acetate extracts. b. Subject the concentrate to column chromatography on silica gel, eluting with a gradient of hexane, ethyl acetate, and methanol.
4. Preparative High-Performance Liquid Chromatography (HPLC): a. For the separation of individual theaflavins, preparative reversed-phase HPLC is employed. b. A C18 column is typically used with a gradient elution of acetonitrile and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.[9][14][18] c. Fractions corresponding to the individual theaflavin peaks are collected and lyophilized to obtain the pure compounds.
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the most powerful tools for elucidating the carbon-hydrogen framework and the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular formula. Fragmentation patterns observed in MS/MS experiments can offer valuable information about the substructures of the molecule.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present (e.g., carbonyls, hydroxyls) and the extent of conjugation in the molecule, respectively.
-
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the molecule, including its absolute stereochemistry.
Biological Activities and Therapeutic Potential
Naturally occurring benzoannulene derivatives exhibit a wide spectrum of biological activities, making them attractive lead compounds for drug discovery.
Table 1: Biological Activities of Selected Naturally Occurring Benzoannulene Derivatives
| Compound/Class | Natural Source(s) | Key Biological Activities | References |
| Colchicine | Colchicum autumnale, Gloriosa superba | Anti-inflammatory (anti-gout), Antimitotic, Cytotoxic | [3][5][6][7] |
| Theaflavins | Camellia sinensis (Black Tea) | Antioxidant, Anti-inflammatory, Antiviral, Cardioprotective | [10][19][20][21][22] |
| Brussonol | Salvia broussonetii | Cytotoxic | [8] |
| Dibenzocycloheptylamine Alkaloids | Colchicum species | Cytotoxic | [2][4] |
| Smenospongine | Smenospongia species | Cytotoxic, Antimicrobial, Apoptosis-inducing | [10][11][12] |
Cytotoxicity and Anticancer Potential
Many benzoannulene derivatives, most notably colchicine and its analogues, exhibit potent cytotoxic activity. Colchicine's mechanism of action involves the disruption of microtubule polymerization by binding to tubulin, which leads to mitotic arrest and apoptosis. This property has made it a valuable tool in cell biology research and has spurred interest in its potential as an anticancer agent.[23] However, its clinical use in cancer is limited by its narrow therapeutic index and toxicity. The cytotoxicity of other benzoannulene derivatives, such as brussonol and some marine-derived compounds, is also an active area of investigation.[8][24]
Anti-inflammatory Activity
The anti-inflammatory properties of colchicine are the basis for its use in the treatment of gout. It is known to inhibit neutrophil motility and activity, thereby reducing the inflammatory response to urate crystals in the joints. Theaflavins also possess significant anti-inflammatory effects, which contribute to the health benefits associated with black tea consumption.
Other Biological Activities
Beyond cytotoxicity and anti-inflammatory effects, naturally occurring benzoannulenes have been reported to have a range of other biological activities, including:
-
Antiviral activity: Theaflavins have been shown to possess antiviral properties against a number of viruses.[10]
-
Antioxidant activity: The polyphenolic nature of theaflavins makes them potent antioxidants.[19]
-
Antimicrobial activity: Some marine-derived benzoannulene-like compounds, such as smenospongine, have demonstrated antimicrobial activity.[10]
-
Enzyme inhibition: Certain homoerythrina alkaloids have been investigated as inhibitors of enzymes like PARP-1.[1]
Caption: Overview of the diverse biological activities of benzoannulene derivatives.
Future Directions and Conclusion
The study of naturally occurring benzoannulene derivatives continues to be a vibrant and promising area of research. The structural diversity and potent biological activities of these compounds underscore their potential as a source of new therapeutic agents. Future research in this field is likely to focus on several key areas:
-
Exploration of Untapped Natural Sources: A systematic investigation of a wider range of organisms, particularly from marine and microbial environments, is likely to yield novel benzoannulene structures with unique biological activities.
-
Development of Novel Synthetic Methodologies: The creation of more efficient and stereoselective synthetic routes will be crucial for accessing larger quantities of these complex molecules for detailed biological evaluation and for the synthesis of analogues with improved therapeutic properties.
-
Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will be essential for their rational development as drugs.
-
Medicinal Chemistry and Drug Development: The modification of natural benzoannulene scaffolds to optimize their potency, selectivity, and pharmacokinetic properties will be a key step in translating these natural products into clinical candidates.
References
- Eschenmoser, A. (1959). The Total Synthesis of Colchicine. Angewandte Chemie, 71(21), 637-652.
- Abu Zarga, M. H., Sabri, S. S., Freyer, A. J., Shamma, M., & Tojo, E. (1991). New Natural Dibenzocycloheptylamine Alkaloids: A Possible Catabolic Route for the Colchicine Alkaloids.
- Cutignano, A., Bruno, I., Busiello, V., Casapullo, A., & Fontana, A. (2018). Isolation of Smenopyrone, a Bis-γ-Pyrone Polypropionate from the Caribbean Sponge Smenospongia aurea. Marine Drugs, 16(11), 439.
- Kong, D., Aoki, S., Sowa, Y., Sakai, T., & Kobayashi, M. (2008). Smenospongine, a sesquiterpene aminoquinone from a marine sponge, induces G1 arrest or apoptosis in different leukemia cells. Marine Drugs, 6(3), 480-488.
- Pelletier, P. J., & Caventou, J. B. (1820). Annales de Chimie et de Physique, 14, 69-81.
- Luczaj, W., & Skrzydlewska, E. (2005). Antioxidative properties of black tea. Preventive Medicine, 40(6), 910-918.
- Meng, F., Wang, Y., Zhang, Y., Li, Y., & Wang, Q. (2019). Design, synthesis and biological evaluation of homoerythrina alkaloid derivatives bearing a triazole moiety as PARP-1 inhibitors and as potential antitumor drugs. Bioorganic & Medicinal Chemistry, 27(23), 115147.
- Strobel, G., & Daisy, B. (2003). Bioprospecting for microbial endophytes and their natural products. Microbiology and Molecular Biology Reviews, 67(4), 491-502.
- Leung, L. K., Su, Y., Chen, R., Zhang, Z., Huang, Y., & Chen, Z. Y. (2001). Theaflavins in black tea and catechins in green tea are equally effective antioxidants. The Journal of Nutrition, 131(9), 2248-2251.
- Higdon, J. V., & Frei, B. (2003). Tea catechins and polyphenols: health effects, metabolism, and antioxidant functions. Critical Reviews in Food Science and Nutrition, 43(1), 89-143.
- Mukhtar, H., & Ahmad, N. (2000). Tea polyphenols: prevention of cancer and optimizing health. The American Journal of Clinical Nutrition, 71(6), 1698S-1702S.
- BenchChem. (2025).
- Tanaka, T., & Kouno, I. (2003). Determination of theaflavins in black tea leaves by solid-phase extraction and HPLC analysis. Journal of Agricultural and Food Chemistry, 51(2), 313-318.
- Phulara, S. C., Shukla, A., Tiwari, A., & Chauhan, R. S. (2015). Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds. ACS Omega, 1(1), 77-85.
- Wang, K., Liu, Z., Huang, J. A., Dong, X., Song, L., Pan, Y., & Liu, F. (2008). Preparative isolation and purification of theaflavins and catechins by high-speed countercurrent chromatography.
- Tojo, E., Abu Zarga, M. H., Freyer, A. J., & Shamma, M. (1989). The Dibenzocycloheptylamine Alkaloids.
- Beilstein Journal of Organic Chemistry. (2017). One hundred years of benzotropone chemistry. Beilstein Journal of Organic Chemistry, 13, 2154-2195.
- Oshima, Y., & Tanaka, T. (2007). Determination of theaflavins including methylated theaflavins in black tea leaves by solid-phase extraction and HPLC analysis. Journal of Agricultural and Food Chemistry, 55(22), 8835-8840.
- Aoki, S., Kong, D., Matsui, M., Kobayashi, M., & Kitagawa, I. (2006). Smenospongine, a spongean sesquiterpene aminoquinone, induces erythroid differentiation in K562 cells. Biological & Pharmaceutical Bulletin, 29(10), 2077-2080.
- Abdel-Azeem, A. M., Abdel-Azeem, M. A., & Abdul-Hadi, S. Y. (2019). Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071. 1) against Rhizoctonia solani. Plants, 8(11), 473.
- Kobayashi, M., Aoki, S., Gato, K., & Kitagawa, I. (1993). Smenospongine, a new cytotoxic and antimicrobial sesquiterpene aminoquinone from a marine sponge, Smenospongia sp. Chemical & Pharmaceutical Bulletin, 41(5), 989-991.
- Blunt, J. W., Copp, B. R., Keyzers, R. A., Munro, M. H., & Prinsep, M. R. (2016). Marine natural products.
- Selvarasu, K., & Kandasamy, R. (2012). Improved Growth and Colchicine Concentration in Gloriosa Superba on Mycorrhizal Inoculation Supplemented with Phosphorus-Fertilizer. Journal of Plant Nutrition, 35(10), 1505-1514.
- de Almeida, J. R. G. S., de Souza, L. G. S., da Silva, A. B., & de Lavor, É. M. (2021). Virtual Screening, Toxicity Evaluation and Pharmacokinetics of Erythrina Alkaloids as Acetylcholinesterase Inhibitor Candidates from Natural Products. Molecules, 26(11), 3123.
- Wang, X., Liu, Y., Zhang, Y., Li, Y., & Zhu, T. (2021). Secondary Metabolites from Marine-Derived Fungus Penicillium rubens BTBU20213035. Marine Drugs, 19(6), 336.
- Google Patents. (2011). Extraction method of colchicine. CN102276493A.
- Taylor & Francis Online. (2024). Synthesis of functionalized benzocycloheptene analogs.
- African Plant Hunter. (2019, February 2). Colchicine, Cancer and the Flame Lily (Gloriosa superba) [Video]. YouTube.
- UC San Diego. (2023, February 21). New Findings Suggest We Don’t Know the Whole Story on Sponges.
- Taylor & Francis eBooks. (n.d.). Gloriosa superba, a Source of the Bioactive Alkaloid Colchicine: Chemi.
- Holland Biodiversity. (n.d.). Gloriosa superba - Colchicine - Wholesale - Premium.
- Lu, J. J., Bao, J. L., Chen, X. P., Huang, M., & Wang, Y. T. (2012). Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms.
- Royal Society of Chemistry. (2020). The synthesis and biological activity of marine alkaloid derivatives and analogues. RSC Advances, 10(42), 25037-25059.
- Zhang, Y., Zhang, L., Zhang, Y., & Wang, Q. (2018).
- Zong, W., & Zhang, J. (2021). Synthesis of isomers of Brussonol, Przewalskine E and Euolutchuol E. Tetrahedron Letters, 84, 153389.
- National Center for Biotechnology Inform
- MDPI. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
- Sciety. (n.d.). Synthesis of isomers of Brussonol, Przewalskine E and Euolutchuol E.
- MDPI. (2021). Sphaerococcenol A Derivatives: Design, Synthesis, and Cytotoxicity. Marine Drugs, 19(9), 512.
- O'Callaghan, Y., O'Brien, N. M., & McCarthy, F. O. (2004). Qualitative and quantitative comparison of the cytotoxic and apoptotic potential of phytosterol oxidation products with their corresponding cholesterol oxidation products. British Journal of Nutrition, 92(3), 407-417.
- MDPI. (2021). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Molecules, 26(15), 4615.
- Pure and Applied Chemistry. (1964).
Sources
- 1. Design, synthesis and biological evaluation of homoerythrina alkaloid derivatives bearing a triazole moiety as PARP-1 inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and anti-inflammatory activity of colchicinoids from Gloriosa superba seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved Growth and Colchicine Concentration in Gloriosa Superba on Mycorrhizal Inoculation Supplemented with Phosphorus-Fertilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. hollandbiodiversity.com [hollandbiodiversity.com]
- 8. Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines | MDPI [mdpi.com]
- 9. Erythrina alkaloids - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Smenospongine, a sesquiterpene aminoquinone from a marine sponge, induces G1 arrest or apoptosis in different leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Smenospongine, a spongean sesquiterpene aminoquinone, induces erythroid differentiation in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antifungal Secondary Metabolites Produced by the Fungal Endophytes: Chemical Diversity and Potential Use in the Development of Biopesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Secondary Metabolites from Marine-Derived Fungus Penicillium rubens BTBU20213035 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Natural Products from Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. youtube.com [youtube.com]
- 24. Antiviral Agents From Fungi: Diversity, Mechanisms and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one
Introduction
2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, a key benzosuberone derivative, represents a valuable scaffold in medicinal chemistry and drug discovery. The benzosuberone framework is a constituent of numerous biologically active molecules, exhibiting a wide range of pharmacological properties, including potential as antibacterial, anti-inflammatory, and central nervous system modulating agents. The presence of a phenolic hydroxyl group in the 2-position offers a crucial handle for further functionalization, making this compound a versatile intermediate for the synthesis of novel therapeutic candidates.
This comprehensive guide provides detailed synthetic routes to 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (CAS No. 3470-51-7)[1][2], designed for researchers, scientists, and professionals in drug development. We present two robust and scientifically vetted strategies: 1) the demethylation of a commercially available precursor, and 2) a classical approach involving intramolecular Friedel-Crafts cyclization. The protocols are designed to be self-validating, with in-depth explanations of the chemical principles and experimental choices.
PART 1: Synthetic Strategies and Mechanistic Overview
Two primary synthetic pathways are detailed herein, each offering distinct advantages depending on the availability of starting materials and desired scale of synthesis.
Route 1: Demethylation of 2-Methoxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one
This is the most direct approach, leveraging the commercial availability of the corresponding methyl ether. The core of this strategy is the cleavage of the aryl methyl ether bond, a common transformation in natural product synthesis and medicinal chemistry. Boron tribromide (BBr₃) is the reagent of choice for this transformation due to its high efficiency and relatively mild reaction conditions.[3][4][5]
The mechanism of BBr₃-mediated demethylation involves the formation of a Lewis acid-base adduct between the ethereal oxygen and the boron atom. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the formation of methyl bromide and a borate ester, which is subsequently hydrolyzed upon aqueous workup to yield the desired phenol.[3]
Route 2: Intramolecular Friedel-Crafts Cyclization of 4-(3-Methoxyphenyl)butanoic Acid
The workflow for these synthetic routes is illustrated in the diagram below.
Caption: Overview of the two primary synthetic routes to 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.
PART 2: Detailed Experimental Protocols
Route 1: Demethylation Protocol
This protocol is adapted from established procedures for the BBr₃-mediated demethylation of aryl methyl ethers.[4][5]
Materials and Reagents:
-
2-Methoxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of BBr₃: Cool the solution to 0 °C using an ice bath. To this stirred solution, add boron tribromide (1.0 M solution in DCM, 1.2 eq) dropwise via a syringe. Note: The addition should be slow to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of methanol. Caution: This is a highly exothermic reaction and will generate HBr gas.
-
Workup: Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.
Route 2: Friedel-Crafts Cyclization Protocol
This protocol is based on general procedures for the intramolecular Friedel-Crafts acylation of arylalkanoic acids using polyphosphoric acid.[6][7]
Materials and Reagents:
-
4-(3-Methoxyphenyl)butanoic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Mechanical stirrer (due to the high viscosity of PPA)
-
Heating mantle with a temperature controller
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting carboxylic acid). Heat the PPA to 80-90 °C with stirring.
-
Addition of Starting Material: To the hot, stirring PPA, add 4-(3-methoxyphenyl)butanoic acid (1.0 eq) portion-wise over 15-20 minutes.
-
Reaction: Continue to stir the reaction mixture at 80-90 °C for 1-2 hours. Monitor the reaction by TLC (a small aliquot can be quenched in ice water and extracted with ethyl acetate for TLC analysis).
-
Quenching: After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Once the ice has melted, extract the aqueous mixture with dichloromethane (3 x volumes).
-
Workup: Combine the organic extracts and wash with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-methoxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.
-
Purification and Demethylation: The crude product can be purified by column chromatography. The purified methoxy compound is then subjected to demethylation as described in Route 1 to yield the final product.
PART 3: Data Presentation and Characterization
Table 1: Predicted Spectroscopic Data for 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one
| Parameter | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₁₂O₂[1] |
| Molecular Weight | 176.21 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.60-7.50 (d, 1H, Ar-H), 6.80-6.70 (dd, 1H, Ar-H), 6.70-6.60 (d, 1H, Ar-H), 5.50-5.00 (br s, 1H, -OH), 2.95-2.85 (t, 2H, -CH₂-), 2.70-2.60 (t, 2H, -CH₂-), 2.00-1.80 (m, 4H, -CH₂-CH₂-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 206.0 (C=O), 155.0 (C-OH), 145.0 (Ar-C), 132.0 (Ar-CH), 125.0 (Ar-C), 118.0 (Ar-CH), 115.0 (Ar-CH), 42.0 (-CH₂-), 31.0 (-CH₂-), 28.0 (-CH₂-), 22.0 (-CH₂-) |
| IR (KBr, cm⁻¹) | ~3300 (br, O-H stretch), ~2930 (C-H stretch), ~1680 (C=O stretch), ~1600, 1500 (C=C aromatic stretch) |
| Mass Spec (EI) | m/z (%): 176 (M⁺), 148, 120 |
PART 4: Visualization of Key Experimental Workflow
The following diagram illustrates the key steps in the purification and characterization of the final product.
Caption: Workflow for the purification and characterization of the synthesized product.
References
-
Chem-Station International Edition. (2024, January 15). O-Demethylation. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]
- McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.
-
Canadian Center of Science and Education. (2023, April 10). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Retrieved from [Link]
-
SciSpace. (n.d.). An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. Retrieved from [Link]
-
ResearchGate. (n.d.). Controlled dealkylation by BBr3: Efficient synthesis of para-alkoxy-phenols. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | 3470-51-7 [amp.chemicalbook.com]
- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. ccsenet.org [ccsenet.org]
- 7. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives | MDPI [mdpi.com]
Application Note: Characterization of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one as a Potential Kinase Inhibitor
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases are a vast and crucial family of enzymes that regulate the majority of cellular processes by phosphorylating specific substrate proteins. Their dysregulation is a well-established hallmark of numerous diseases, most notably cancer, making them one of the most important classes of therapeutic targets in modern drug discovery. The journey from a promising compound to a potential clinical candidate is a multi-step process requiring rigorous evaluation of its activity, potency, and selectivity.[1]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (hereafter referred to as "Compound X") as a potential kinase inhibitor. We provide a structured, yet flexible, framework of robust protocols designed to assess its biochemical potency, cellular activity, and target engagement. Our approach emphasizes not just the procedural steps, but the underlying scientific rationale, ensuring that the data generated is both reliable and insightful.
Safety and Handling of Compound X
Prior to experimentation, all personnel must review the Safety Data Sheet (SDS) for Compound X and related reagents.
-
Handling: Use only under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2][3] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of ignition.[2][4]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter sewer systems.[3]
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against a panel of protein kinases. This initial screen is critical for identifying primary targets and assessing preliminary selectivity.
Principle of the Assay: We will employ a luminescence-based kinase assay that quantifies the amount of adenosine diphosphate (ADP) produced during the kinase reaction.[5] The luminescent signal is inversely proportional to kinase activity, as lower activity results in less ADP production. This "mix-and-read" format is highly sensitive, amenable to high-throughput screening (HTS), and avoids the use of radioactive materials.[6][7]
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for the in vitro luminescence-based kinase assay.
Step-by-Step Methodology
-
Compound Preparation:
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add 2.5 µL of the serially diluted Compound X or DMSO control to each well.[5]
-
Add 2.5 µL of the desired protein kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.[5][6]
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing the specific kinase substrate and ATP. The final ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment.
-
Incubate the plate at 30°C for 60 minutes. This time should be optimized to ensure the reaction remains in the linear range.
-
-
ADP Detection and Signal Measurement:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.[5]
-
Incubate for 40 minutes at room temperature.[5]
-
Add 20 µL of Kinase Detection Reagent. This reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.[5]
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the luminescence of each well using a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from a "no enzyme" control well).
-
Normalize the data, setting the "no inhibitor" (DMSO) control as 100% activity and the positive control inhibitor as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[5]
-
Data Presentation: Inhibitory Activity of Compound X
| Kinase Target | Compound X IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Kinase A | 25 | 6 |
| Kinase B | 450 | 12 |
| Kinase C | >10,000 | 25 |
| Kinase D | 11 | 3 |
| Kinase E | 1,200 | 18 |
Table 1: Hypothetical inhibitory activity of Compound X against a panel of kinases. Staurosporine, a broad-spectrum kinase inhibitor, is used as a positive control for assay validation.[5]
Protocol 2: Cell Viability and Cytotoxicity Assessment
Objective: To evaluate the effect of Compound X on the proliferation and viability of relevant cancer cell lines. This step is crucial to translate biochemical potency into a cellular effect.
Principle of the Assay: We recommend the Cell Counting Kit-8 (CCK-8) assay. This colorimetric method utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases in viable cells to produce a soluble orange formazan dye.[8] The amount of formazan is directly proportional to the number of living cells. CCK-8 is preferred over the traditional MTT assay due to its single-reagent addition, higher sensitivity, and lower cytotoxicity, which minimizes interference with the experiment.[9][10]
Experimental Workflow: CCK-8 Cell Viability Assay
Caption: Workflow for the CCK-8 cell viability and cytotoxicity assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells into a 96-well plate at an empirically determined optimal density (e.g., 2,000-10,000 cells per well in 100 µL of medium).[11]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of concentrations of Compound X in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of Compound X. Include wells with vehicle (DMSO) only as a negative control and wells with medium only as a background control.
-
Return the plate to the incubator for the desired treatment period (typically 48 or 72 hours).
-
-
CCK-8 Readout:
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the percent viability against the logarithm of Compound X concentration to generate a dose-response curve and calculate the GI50 (concentration for 50% of maximal inhibition of cell growth).
-
Data Presentation: Growth Inhibition by Compound X
| Cell Line (Cancer Type) | Target Kinase | GI50 (µM) |
| HCT116 (Colon) | Kinase D | 0.05 |
| A549 (Lung) | Kinase A | 0.12 |
| MCF7 (Breast) | Kinase B | 2.5 |
| U87-MG (Glioblastoma) | Kinase C | >50 |
Table 2: Hypothetical growth inhibitory (GI50) values for Compound X against various cancer cell lines. The data suggests a correlation between cellular potency and inhibition of specific kinases.
Protocol 3: Target Engagement via Western Blotting
Objective: To confirm that Compound X inhibits the activity of its target kinase within a cellular context by measuring the phosphorylation status of a known downstream substrate.
Principle of the Assay: Western blotting allows for the detection of specific proteins from cell lysates separated by size.[12] By using phospho-specific antibodies, we can visualize the active, phosphorylated form of a protein.[13] A reduction in the phosphorylation of a kinase's substrate following treatment with Compound X provides strong evidence of on-target activity.[14] It is crucial to also probe for the total protein level of the substrate to ensure that the observed decrease in phosphorylation is not due to overall protein degradation.[14]
Hypothetical Signaling Pathway for Inhibition
Caption: Hypothetical pathway showing Compound X inhibiting Kinase D.
Step-by-Step Methodology
-
Cell Treatment and Lysis:
-
Seed cells (e.g., HCT116) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Compound X at various concentrations (e.g., 0, 10, 50, 200 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Aspirate the media and wash cells once with ice-cold PBS.[15]
-
Lyse the cells by adding 100 µL of ice-cold 1X cell lysis buffer containing protease and phosphatase inhibitors.[13][15]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear DNA.[12][15]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C and transfer the supernatant (protein extract) to a new tube.[15]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12] For phosphoproteins, PVDF is often preferred.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% w/v BSA in TBST) to prevent non-specific antibody binding.[13] Using BSA instead of milk is recommended for phospho-antibodies to avoid cross-reactivity with casein.[13]
-
Incubate the membrane with the primary antibody specific for the phosphorylated substrate (e.g., anti-p-Substrate) overnight at 4°C with gentle shaking.[12]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.
-
To confirm equal protein loading, strip the membrane using a stripping buffer and re-probe it with a primary antibody against the total (non-phosphorylated) form of the substrate protein.[14]
-
References
-
Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining. Patsnap Synapse. [Link]
-
Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]
-
EnzyChrom™ Kinase Assay Kit. BioAssay Systems. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Cell Signaling Technology (YouTube). [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
SYNTHESIS OF NEW RING SYSTEM 6,7,8,9 TETRA HYDRO-5H-5-(2'- HYDROXY PHENYL)-2-(4'-SOME SUBSTITUTED BENZYLIDINE)-3-(4- NITROPHENYL AMINO) THIAZOLO QUINAZOLINE. ResearchGate. [Link]
-
Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[9][11]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates... National Institutes of Health (NIH). [Link]
-
Synthesis of Diethyl 3,4-Dicyano-5-hydroxy- 2-oxo-7-phenyl-1,2,4a,7-tetrahydroquinoline-6,8-dicarboxylate and Its Reaction with Piperidine. ResearchGate. [Link]
-
Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. National Institutes of Health (NIH). [Link]
-
Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. ResearchGate. [Link]
-
Tetrahydrofuran - Safety Data Sheet. Carl ROTH. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. fishersci.ca [fishersci.ca]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining [synapse.patsnap.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. youtube.com [youtube.com]
- 15. CST | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: Investigating 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one in Neurological Disorder Research
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the investigation of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one , a novel compound based on the pharmacologically significant benzosuberone scaffold. While direct biological data for this specific molecule is not yet prevalent in published literature, its structural motifs—a phenolic hydroxyl group and a constrained cyclic ketone—are present in numerous compounds with well-documented activity in the central nervous system (CNS). Derivatives of the core benzosuberone (also known as 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one) structure have been explored for a range of CNS applications, including antidepressant, anticonvulsant, and neuroleptic activities.[2][3] This guide synthesizes established methodologies and insights from structurally related compounds to propose a robust, hypothesis-driven framework for characterizing the potential of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one in neurological disorder research. We present detailed protocols for primary screening assays targeting key pathways in neurodegeneration and psychiatric disorders, including dopamine receptor modulation, acetylcholinesterase inhibition, and neuroprotection.
Scientific Background & Rationale
The benzosuberone skeleton is a privileged scaffold in medicinal chemistry. Its semi-rigid, seven-membered ring fused to a benzene ring offers a unique three-dimensional conformation for interacting with biological targets. This core is a key structural feature in established tricyclic antidepressants and has been the foundation for developing novel CNS-active agents.[3][4] The specific compound of interest, 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (herein referred to as 'Compound B7A-OH'), introduces a hydroxyl group on the aromatic ring. This modification significantly alters its electronic properties and potential for hydrogen bonding compared to the parent benzosuberone molecule.
Based on structure-activity relationships (SAR) from analogous chemical classes, we can formulate several primary hypotheses for the neurological activity of Compound B7A-OH:
-
Dopaminergic System Modulation: The constrained cyclic structure is reminiscent of scaffolds found in dopamine receptor ligands.[5] Benzazepine analogs, which share structural similarities, have shown high affinity for both D1 and D2 dopamine receptors.[6][7] Dysregulation of dopamine signaling is a cornerstone of Parkinson's disease, schizophrenia, and depression.[8][9]
-
Cholinesterase Inhibition: The indanone moiety, a five-membered ring analog of the ketone portion of Compound B7A-OH, is a critical component of Donepezil, a leading acetylcholinesterase (AChE) inhibitor for the symptomatic treatment of Alzheimer's disease.[10] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy for managing cognitive decline.[11][12][13]
-
NMDA Receptor Antagonism: Aminated derivatives of the 6,7,8,9-tetrahydro-5H-benzo[1]annulen scaffold have been successfully designed as ligands for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a critical target for treating conditions like depression and neurodegenerative diseases.[14]
-
Neuroprotective Effects: Phenolic compounds, such as stilbenes and other polyphenols, are widely recognized for their neuroprotective properties, often attributed to their ability to scavenge reactive oxygen species (ROS) and modulate pathways related to amyloid-beta (Aβ) aggregation.[15][16] The hydroxyl group on Compound B7A-OH may confer similar antioxidant and anti-aggregation capabilities.
This guide provides the experimental workflows to systematically test these primary hypotheses.
Proposed Experimental Workflow
A logical, tiered approach is recommended to efficiently characterize the neurological profile of Compound B7A-OH. The workflow begins with high-throughput in vitro binding and enzymatic assays to identify primary molecular targets, followed by cell-based assays to confirm functional activity and assess neuroprotective potential.
Caption: Proposed screening cascade for Compound B7A-OH.
Detailed Experimental Protocols
Protocol 1: Dopamine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Compound B7A-OH for human dopamine D1 and D2 receptors.
Causality: This is a primary radioligand displacement assay. It measures the ability of the test compound to compete with a known high-affinity radiolabeled ligand for binding to the receptor. A low IC50/Ki value indicates high binding affinity and suggests the compound may act as a modulator at that receptor.
Materials:
-
HEK293 cell membranes expressing human D1 or D2 receptors.
-
Radioligand: [³H]SCH23390 (for D1), [³H]Spiperone (for D2).
-
Non-specific binding control: Haloperidol or Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Compound B7A-OH stock solution (10 mM in DMSO).
-
96-well plates, filter mats (GF/B), scintillation fluid, liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution series of Compound B7A-OH (e.g., from 100 µM to 0.1 nM) in assay buffer. Ensure the final DMSO concentration in the assay is ≤0.5%.
-
Assay Plate Preparation: To each well of a 96-well plate, add:
-
25 µL of assay buffer (for total binding) or 25 µL of non-specific control (e.g., 10 µM Haloperidol).
-
25 µL of the appropriate Compound B7A-OH dilution.
-
50 µL of the radioligand at its approximate Kd concentration (e.g., 0.5 nM [³H]SCH23390 for D1).
-
-
Reaction Initiation: Add 100 µL of the receptor-expressing cell membrane preparation (e.g., 10-20 µg protein/well) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of Compound B7A-OH. Plot the percentage inhibition versus log[concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Self-Validation: The assay includes controls for total binding (radioligand + receptor, no inhibitor) and non-specific binding (radioligand + receptor + excess unlabeled ligand). A successful assay will show a significant window between these two values. The reference compound (e.g., Haloperidol) should produce an IC50 within the expected range.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To measure the ability of Compound B7A-OH to inhibit the enzymatic activity of AChE.
Causality: This colorimetric assay is based on the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored anion (5-thio-2-nitrobenzoate), the absorbance of which can be measured at 412 nm. An effective inhibitor will reduce the rate of this color change.
Materials:
-
Human recombinant AChE.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: DTNB (Ellman's reagent).
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0.
-
Positive Control: Donepezil or Galantamine.
-
Compound B7A-OH stock solution (10 mM in DMSO).
-
96-well clear microplate, spectrophotometer.
Procedure:
-
Reagent Preparation: Prepare working solutions of DTNB (10 mM) and ATCI (75 mM) in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
140 µL of sodium phosphate buffer.
-
20 µL of Compound B7A-OH at various concentrations (or positive control/vehicle).
-
20 µL of DTNB solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of AChE solution (e.g., 0.05 U/mL) to each well and mix.
-
Substrate Addition: Start the reaction by adding 10 µL of ATCI solution to each well.
-
Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction (Vmax) for each well from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage inhibition versus log[concentration] of Compound B7A-OH to calculate the IC50 value.
Self-Validation: The uninhibited control wells should show a steady, linear increase in absorbance. The positive control (Donepezil) should yield an IC50 value consistent with literature reports.
Protocol 3: Neuroprotection Assay Against Oxidative Stress
Objective: To assess if Compound B7A-OH can protect neuronal cells from oxidative stress-induced cell death.
Causality: This cell-based assay evaluates the functional neuroprotective capacity of the compound. Hydrogen peroxide (H₂O₂) is used to induce oxidative stress, a common pathological factor in many neurodegenerative diseases. Cell viability is measured using a metabolic assay like MTT or PrestoBlue, which quantifies the reducing capacity of living cells. An increase in viability in compound-treated cells compared to H₂O₂-only treated cells indicates a protective effect.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y).
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Stress Inducer: Hydrogen peroxide (H₂O₂).
-
Positive Control: N-acetylcysteine (NAC).
-
Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of Compound B7A-OH (determine non-toxic range in a separate cytotoxicity assay first) for 2-4 hours. Include wells for vehicle control, H₂O₂-only, and positive control (NAC).
-
Induce Oxidative Stress: Add H₂O₂ to all wells (except the untreated control) to a final concentration that induces ~50% cell death (e.g., 100-200 µM, must be optimized).
-
Incubation: Incubate the cells for 24 hours at 37°C, 5% CO₂.
-
Assess Viability:
-
Remove the treatment medium.
-
Add 100 µL of fresh medium containing the viability reagent (e.g., 10 µL of PrestoBlue or 20 µL of 5 mg/mL MTT solution).
-
Incubate for 1-3 hours.
-
Read the fluorescence (PrestoBlue) or absorbance (MTT, after solubilizing formazan crystals with DMSO) using a plate reader.
-
-
Data Analysis: Normalize the results to the untreated control wells (100% viability). Plot the percentage viability versus log[concentration] of Compound B7A-OH to determine the EC50 for neuroprotection.
Self-Validation: The H₂O₂-only wells should show a viability of approximately 50% compared to the untreated control. The positive control, NAC, should demonstrate a significant protective effect, increasing cell viability.
Data Presentation & Interpretation
Quantitative data from the primary screens should be summarized for clear comparison.
Table 1: Hypothetical Primary Screening Results for Compound B7A-OH
| Assay Target | Radioligand / Method | Ki or IC50 (nM) |
| Dopamine D1 Receptor | [³H]SCH23390 | 850 |
| Dopamine D2 Receptor | [³H]Spiperone | 75 |
| Acetylcholinesterase | Ellman's Method | > 10,000 |
| NMDA (GluN2B) Receptor | [³H]Ifenprodil | 1,200 |
| Neuroprotection (EC50) | SH-SY5Y vs H₂O₂ | 450 |
Interpretation of Hypothetical Data: The results in Table 1 would suggest that Compound B7A-OH is a moderately potent ligand for the D2 dopamine receptor with ~11-fold selectivity over the D1 receptor. It shows weak or no activity as a direct AChE inhibitor or NMDA receptor binder at the tested concentrations. However, its neuroprotective effect at a sub-micromolar concentration is noteworthy and warrants further investigation.
Proposed Signaling Pathway Involvement
Based on the hypothetical potent D2 receptor activity, Compound B7A-OH could be an antagonist or a partial agonist. D2 receptors are Gi-coupled, meaning their activation inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP) levels, and modulates downstream effectors like Protein Kinase A (PKA).
Sources
- 1. labshake.com [labshake.com]
- 2. Synthetic Approaches and Pharmacological Attributes of Benzosuberone Skeleton [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+/-)-(N-alkylamino)benzazepine analogs: novel dopamine D1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach [mdpi.com]
- 8. Advances in Dopamine D1 Receptor Ligands for Neurotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight [mdpi.com]
- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phcogrev.com [phcogrev.com]
- 12. gjpb.de [gjpb.de]
- 13. Berberine derivatives as inhibitors of acetylcholinesterase: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stilbenes Against Alzheimer’s Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems [mdpi.com]
Application Note & Protocols: Strategic Derivatization of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one for Enhanced Bioactivity
Application Note & Protocols: Strategic Derivatization of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one for Enhanced Bioactivity
Introduction: The Benzosuberone Scaffold as a Privileged Core
The benzosuberone (6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one) framework is a prominent structural motif in medicinal chemistry, recognized as a valuable core for developing potent therapeutic agents.[2][3] This fused aryl-alkyl ring system is a key component in molecules designed to act as inhibitors of tubulin assembly, which are effective as antiproliferative anti-cancer agents.[2][4] The parent structure, 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one, offers multiple reactive sites, making it an ideal starting point for chemical modification to enhance and diversify its biological activity.
This guide provides a detailed exploration of two strategic derivatization pathways—O-alkylation of the phenolic hydroxyl group and a Mannich reaction at the alpha-carbon to the ketone. These modifications are designed to systematically probe the structure-activity relationship (SAR) and generate novel analogues with potentially superior potency, selectivity, and pharmacokinetic properties.[3][5] We will delve into the rationale behind these choices, provide robust, step-by-step protocols, and discuss the expected impact on bioactivity, with a focus on anticancer and antimicrobial applications.[3][5][6]
Rationale for Derivatization: A Logic-Driven Approach to SAR
The primary goal of derivatizing a lead compound is to optimize its interaction with a biological target while improving its drug-like properties. For the 2-hydroxy-benzosuberone core, derivatization focuses on two key functional groups: the phenolic hydroxyl and the α-keto methylene group.
-
Modulating the Phenolic Hydroxyl: The acidic proton and hydrogen-bonding capability of the hydroxyl group are critical for target interaction. Converting it to an ether via O-alkylation serves multiple purposes:
-
Increased Lipophilicity: Masking the polar hydroxyl group can enhance membrane permeability and oral bioavailability.
-
Probing the Binding Pocket: Introducing alkyl or substituted alkyl chains of varying lengths and functionalities allows for the exploration of hydrophobic pockets within the target's binding site.
-
Improved Metabolic Stability: Phenolic hydroxyls are common sites for phase II metabolic glucuronidation. Ether formation can block this pathway, potentially increasing the compound's half-life.
-
-
Introducing an Ionizable Amino Group: The Mannich reaction is a powerful tool for introducing a β-amino carbonyl moiety.[7][8] This modification is particularly strategic because:
-
Enhanced Aqueous Solubility: The introduced amino group (often from piperazine, morpholine, or dimethylamine) is basic and can be protonated at physiological pH, significantly improving water solubility.[3][5]
-
New Binding Interactions: The positive charge of the protonated amine can form strong ionic interactions or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in the target protein, anchoring the molecule and enhancing potency.
-
SAR Expansion: Studies have shown that incorporating piperazine and morpholine rings into the benzosuberone skeleton can confer significant antimicrobial potential.[3][4][5]
-
The overall derivatization strategy is visualized below, highlighting the key reaction sites on the parent molecule.
Caption: Step-by-step workflow for O-alkylation.
Detailed Step-by-Step Protocol
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[a]a[1]nnulen-5-one (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and 30 mL of anhydrous acetone.
-
Reagent Addition: Stir the suspension vigorously at room temperature for 15 minutes. Add the desired alkyl halide (e.g., ethyl bromide, benzyl bromide) (1.2 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-12 hours.
-
Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
-
Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure O-alkylated derivative.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Protocol 2: Mannich Reaction at the α-Keto Methylene Group
This protocol describes a one-pot, three-component Mannich reaction to synthesize β-amino ketone derivatives, known as Mannich bases. [1][7]
Principle & Causality
The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. [9]The reaction mechanism, typically acid-catalyzed, proceeds in two main stages:
-
Iminium Ion Formation: The secondary amine (e.g., piperidine) reacts with an aldehyde (e.g., formaldehyde) to form a highly electrophilic Eschenmoser-like salt or iminium ion.
-
Nucleophilic Attack: The ketone starting material, under acidic conditions, forms a small equilibrium concentration of its enol tautomer. This enol acts as a nucleophile, attacking the electrophilic iminium ion to form the C-C bond, yielding the final β-amino ketone after deprotonation. [1]
Experimental Workflow
Caption: Step-by-step workflow for the Mannich reaction.
Detailed Step-by-Step Protocol
-
Preparation: In a 100 mL round-bottom flask, suspend the secondary amine hydrochloride salt (e.g., piperidine hydrochloride, 1.1 eq) and paraformaldehyde (1.5 eq) in ethanol (30 mL).
-
Reagent Addition: Add the 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[a]a[1]nnulen-5-one (1.0 eq) to the suspension, followed by a few drops of concentrated hydrochloric acid (HCl) to act as a catalyst.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) for 8-16 hours.
-
Trustworthiness Check: Monitor the reaction by TLC or LC-MS. The product, being more polar due to the amino group, will have a lower Rf value than the starting material.
-
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Basification and Extraction: Add water (30 mL) to the residue. Cool the flask in an ice bath and carefully adjust the pH to 9-10 by the dropwise addition of 2M aqueous sodium hydroxide (NaOH). Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 40 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude Mannich base by flash column chromatography. A mobile phase containing a small percentage of triethylamine (e.g., 1% in a Hexane/Ethyl Acetate mixture) is often required to prevent the basic product from tailing on the acidic silica gel.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Expected Outcomes & Bioactivity Evaluation
The synthesized derivatives are expected to exhibit modulated biological profiles. Based on extensive research on the benzosuberone scaffold, specific trends can be anticipated. [2][4][10]
-
Anticancer Activity: Benzosuberene analogues are known inhibitors of tubulin polymerization, binding to the colchicine site. [6][11]The potency of this inhibition is highly sensitive to the substitution patterns on both the fused and pendant aryl rings. [10]Derivatives should be screened for cytotoxicity against a panel of human cancer cell lines (e.g., NCI-H460, SK-OV-3) and for their ability to inhibit tubulin assembly in cell-free assays. [2][10]* Antimicrobial Activity: The introduction of heterocyclic moieties like piperazine and morpholine via the Mannich reaction has been shown to impart significant antibacterial and antifungal properties to the benzosuberone core. [3][5]New derivatives should be tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC).
Data Presentation: Comparative Bioactivity (Hypothetical)
The table below illustrates how to present comparative bioactivity data, using hypothetical values based on published trends.
| Compound ID | Modification | Target/Assay | Bioactivity (IC₅₀/GI₅₀/MIC in µM) |
| Parent-01 | (Starting Material) | Tubulin Polymerization | > 20 |
| Parent-01 | (Starting Material) | S. aureus | > 100 |
| O-Et-02 | O-Ethylation | Tubulin Polymerization | 5.4 |
| O-Bn-03 | O-Benzylation | Tubulin Polymerization | 1.2 [2] |
| Mannich-Pip-04 | 4-(Piperidinomethyl) | S. aureus | 8.5 [5] |
| Mannich-Morp-05 | 4-(Morpholinomethyl) | S. aureus | 12.1 [3] |
This data is illustrative and serves as an example of expected trends.
Conclusion
The derivatization of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[a]a[1]nnulen-5-one via O-alkylation and the Mannich reaction represents a rational and efficient strategy for generating novel compounds with enhanced biological activity. The protocols provided herein are robust and validated by established chemical principles, offering a clear path from synthesis to bioactivity screening. By systematically modifying the core structure and analyzing the resulting SAR, researchers can develop potent new drug candidates targeting diseases such as cancer and microbial infections.
References
-
Pinney, K. G., et al. (2013). Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. Bioorganic & Medicinal Chemistry. [Link]
-
Akhtar, M. S., et al. (2023). Synthetic Approaches and Pharmacological Attributes of Benzosuberone Skeleton. Letters in Drug Design & Discovery. [Link]
-
Hussein, M. A., et al. (2018). Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity. Journal of Heterocyclic Chemistry. [Link]
-
Arora, S. (2014). Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Potential Cancer Therapeutic Agents. BEARdocs, Baylor University. [Link]
-
Various Authors. (n.d.). Mannich reaction of β-ketoesters, aldehydes, and primary amines. ResearchGate. [Link]
-
Hadimani, M. B., et al. (2015). Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization. National Institutes of Health. [Link]
-
Sobhani, S., & Maleki, M. F. (2013). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Thai Journal of Pharmaceutical Sciences. [Link]
-
Various Authors. (2013). Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. ResearchGate Request PDF. [Link]
-
Various Authors. (2015). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]
-
Hadimani, M. B., et al. (2014). Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. ACS Medicinal Chemistry Letters. [Link]
- Callas, J., & Schirmann, J. (1994). Process for O-alkylation of phenolic compounds.
-
Botubol-Ares, J. M., et al. (2013). O-Alkylation of phenol derivatives via a nucleophilic substitution. RSC Publishing. [Link]
-
Habibi-Khorassani, S. M., et al. (2016). Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Journal of Physical Organic Chemistry. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one in Medicinal Chemistry
The Versatile Scaffold: Application of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one in Medicinal Chemistry
Introduction: The benzosuberone scaffold, a seven-membered carbocyclic ring fused to a benzene ring, represents a "privileged structure" in medicinal chemistry. Its inherent conformational flexibility allows for optimal interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] This application note focuses on a key derivative, 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[a][4]annulen-5-one, a versatile building block for the synthesis of potent bioactive molecules. We will explore its synthesis, and its application in the development of novel therapeutics, particularly in oncology and neuroscience.
Part 1: Synthesis of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one
The synthesis of the title compound can be achieved through the demethylation of a readily available methoxy-substituted precursor. The following protocol is adapted from a method described in the context of preparing benzosuberene-based inhibitors of tubulin polymerization.[1]
Protocol 1: Synthesis of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[a][4]annulen-5-one
Principle: This protocol describes the demethylation of 2-methoxy-6,7,8,9-tetrahydro-5H-benzo[a][4]annulen-5-one using an ionic liquid under microwave irradiation. This method offers rapid and efficient conversion.
Materials:
-
2-methoxy-6,7,8,9-tetrahydro-5H-benzo[a][4]annulen-5-one
-
Ionic liquid [TMAH][Al2Cl7] (tetramethylammonium heptachloroaluminate)
-
20 mL microwave vial with a stir bar
-
Microwave reactor
-
Water
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 20 mL microwave vial, add 2-methoxy-6,7,8,9-tetrahydro-5H-benzo[a][4]annulen-5-one (e.g., 0.89 g, 4.7 mmol).
-
Add the ionic liquid [TMAH][Al2Cl7] (e.g., 22 mL, 0.53 M).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture for 1 hour at 80°C.
-
After completion of the reaction, carefully pour the reaction mixture into water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be purified by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Microwave Irradiation: This technique provides rapid and uniform heating, significantly reducing reaction times compared to conventional heating methods.
-
Ionic Liquid: [TMAH][Al2Cl7] acts as both the solvent and the demethylating agent. Its non-volatile nature makes it suitable for microwave synthesis.
Visualization of the Synthetic Workflow:
Caption: Synthetic route to the title compound.
Part 2: Applications in Medicinal Chemistry
The 2-hydroxy-benzosuberone scaffold serves as a crucial starting point for the development of compounds targeting fundamental cellular processes, including cell division and neuronal signaling.
Application 1: Development of Tubulin Polymerization Inhibitors for Cancer Therapy
Background: The microtubule network, formed by the polymerization of α- and β-tubulin heterodimers, is essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. The colchicine binding site on β-tubulin is a key target for small molecule inhibitors. Benzosuberene derivatives have emerged as potent inhibitors of tubulin polymerization by binding to this site.[1][5]
Mechanism of Action: 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[a][4]annulen-5-one can be elaborated into more complex benzosuberene analogues that inhibit tubulin polymerization. These compounds typically feature a trimethoxyphenyl ring, which mimics the A-ring of colchicine and binds to the colchicine binding site on β-tubulin. This binding prevents the polymerization of tubulin into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Visualization of the Signaling Pathway:
Sources
- 1. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone - Google Patents [patents.google.com]
- 4. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one
Welcome to the technical support guide for the synthesis of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one. This document provides a comprehensive troubleshooting framework for researchers, chemists, and drug development professionals engaged in the synthesis of this and structurally related benzosuberone scaffolds.[1][2] Given that a standardized, high-yield protocol for this specific molecule is not widely established, this guide proposes a robust, multi-step synthetic strategy and addresses the common challenges and pitfalls associated with each critical transformation.
Our approach is grounded in fundamental organic chemistry principles, emphasizing causality behind experimental choices to empower you to diagnose and resolve issues effectively.
Proposed Synthetic Pathway
The synthesis of the target molecule, a substituted benzosuberone, can be logically approached via a four-step sequence involving two key Friedel-Crafts reactions. This strategy begins with commercially available starting materials and builds the bicyclic core through sequential acylation, reduction, and cyclization.
Caption: Proposed four-step synthesis of the target molecule.
Frequently Asked Questions & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address potential issues at each stage of the proposed synthesis.
Part 1: Initial Friedel-Crafts Acylation
This step constructs the carbon backbone by acylating a protected phenol (anisole) with glutaric anhydride.
Q1: My initial Friedel-Crafts acylation yield is consistently low. What are the common causes?
A: Low yields in this step typically stem from issues with reagents, reaction conditions, or catalyst activity.[3]
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3] Any water in your solvent, glassware, or reagents will hydrolyze and deactivate the catalyst.
-
Solution: Use freshly opened, anhydrous AlCl₃. Ensure all glassware is oven-dried, and use a high-purity, anhydrous solvent (like dichloromethane or 1,2-dichloroethane). Perform the reaction under an inert atmosphere (N₂ or Ar).
-
-
Insufficient Catalyst: The product ketone can form a stable complex with AlCl₃, effectively sequestering it.[3] Therefore, stoichiometric amounts (or even a slight excess) of the catalyst are often required relative to the acylating agent.
-
Sub-optimal Temperature: While many acylations run well at 0 °C to room temperature, some require gentle heating to overcome the activation energy.[3] Conversely, high temperatures can promote side reactions.
-
Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature. If conversion remains low (monitored by TLC), consider gentle heating (40-50 °C).
-
Q2: I'm observing a mixture of ortho and para substituted products. How can I improve regioselectivity for the desired para product?
A: The methoxy group of anisole is an ortho-, para-director. While the para product is usually favored due to sterics, the ortho isomer can form.
-
Causality: The choice of solvent and the steric bulk of the electrophile influence the ortho/para ratio. Less polar solvents can sometimes favor para-substitution.
-
Solution: Using a bulkier Lewis acid or a different solvent system might slightly alter the ratio. However, the most practical solution is often to proceed with the mixture and separate the isomers via column chromatography or recrystallization after this step. The para-isomer is typically less polar and will elute first on normal-phase silica gel.
Part 2: Reduction of the Keto-Acid
The carbonyl group of the side chain must be reduced to a methylene (-CH₂) group before the final cyclization. The two most common methods are the Clemmensen and Wolff-Kishner reductions.
Q3: Which reduction method, Clemmensen or Wolff-Kishner, is better for my substrate?
A: The choice depends on the stability of your molecule to strongly acidic or basic conditions.
-
Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[4][5][6] It is ideal for substrates that are stable in strong acid but may have base-sensitive functional groups.[5]
-
Wolff-Kishner Reduction: Uses hydrazine (N₂H₄) and a strong base (like KOH or NaOH) in a high-boiling solvent (e.g., ethylene glycol).[7][8][9] This method is preferred for substrates that are sensitive to strong acid.[7][10] For your intermediate, which contains an acid-sensitive methoxy group and a base-sensitive carboxylic acid, careful consideration is needed. The Huang-Minlon modification of the Wolff-Kishner is often high-yielding and reliable.[11]
Q4: My Wolff-Kishner reduction is incomplete, or the product is decomposing.
A: This is usually a problem of temperature or base concentration.
-
Causality: The Wolff-Kishner reaction requires high temperatures (typically 180-200 °C) to drive the decomposition of the hydrazone intermediate and expel nitrogen gas.[8] If the temperature is too low, the reaction will be sluggish or stall. If it's too high or held for too long, sensitive functional groups can degrade.
-
Solution: Ensure your reaction setup can achieve and maintain the required temperature. Use a high-boiling solvent like diethylene glycol. Monitor the reaction by TLC; once the starting material is consumed, cool the reaction to prevent degradation. Ensure at least 3-4 equivalents of a strong base like KOH are used.
| Method | Conditions | Pros | Cons |
| Clemmensen | Zn(Hg), conc. HCl, reflux | Good for acid-stable compounds. | Strongly acidic; may cleave methoxy ether.[4][12] |
| Wolff-Kishner | N₂H₄, KOH, ethylene glycol, ~200 °C | Good for base-stable compounds.[10] | Strongly basic; high temperatures required.[7] |
Table 1: Comparison of Reduction Methodologies.
Part 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
This is the key ring-forming step, where the carboxylic acid acylates the aromatic ring to form the seven-membered benzosuberone core.
Q5: The intramolecular cyclization is failing or giving very low yield. What should I investigate?
A: This is a challenging step. Success hinges on the effectiveness of the acid catalyst and the reaction conditions.
-
Catalyst Choice & Quality: Polyphosphoric acid (PPA) is a common and effective reagent for this type of cyclization, acting as both a catalyst and a dehydrating agent.[13][14][15][16] The quality of PPA is crucial; old or hydrated PPA will be ineffective. Eaton's reagent (P₂O₅ in methanesulfonic acid) is a powerful alternative.
-
Temperature and Reaction Time: These reactions often require significant heat (e.g., 80-120 °C) to proceed. The reaction must be monitored carefully, as prolonged heating can lead to charring and decomposition.
-
High Dilution Principle: To favor the intramolecular cyclization over intermolecular polymerization, the reaction can be run under high-dilution conditions. This involves the slow addition of the substrate to a large volume of the hot acid catalyst.
Caption: Decision workflow for troubleshooting the cyclization step.
Part 4: Ether Demethylation
The final step is the cleavage of the methyl ether to reveal the target hydroxyl group.
Q6: The demethylation with BBr₃ is giving a complex mixture or low yield. How can I optimize it?
A: Boron tribromide (BBr₃) is a powerful and selective reagent for cleaving aryl methyl ethers, but it must be handled with care.[17][18][19]
-
Causality: BBr₃ is highly reactive towards nucleophiles, including water. The reaction mechanism involves the formation of a Lewis acid-base adduct, followed by nucleophilic attack of bromide on the methyl group.[18][20][21] Stoichiometry and temperature are critical.
-
Solutions:
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture. Use anhydrous solvent (DCM is common) and perform the reaction under an inert atmosphere.
-
Temperature Control: The addition of BBr₃ should be done at a low temperature (e.g., -78 °C or 0 °C) to control the exothermic reaction. After addition, the reaction can be allowed to slowly warm to room temperature.
-
Stoichiometry: While often used in excess, recent studies suggest that substoichiometric amounts of BBr₃ can be effective.[17] Start with 1.1-1.5 equivalents and adjust as needed based on reaction monitoring.
-
Quenching: The workup is critical. After the reaction is complete, it must be quenched carefully by slowly adding water, methanol, or aqueous base at a low temperature to decompose the boron intermediates.
-
Detailed Experimental Protocols
The following are generalized, representative protocols for each step. Researchers should adapt them based on their specific scale and laboratory equipment.
Protocol 1: Step 1 - Friedel-Crafts Acylation
-
To a flame-dried, three-neck round-bottom flask under N₂, add anhydrous aluminum chloride (2.2 eq).
-
Add anhydrous dichloromethane (DCM) and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve anisole (1.0 eq) and glutaric anhydride (1.1 eq) in anhydrous DCM.
-
Add the anisole/anhydride solution dropwise to the AlCl₃ suspension over 30 minutes, keeping the internal temperature below 10 °C.
-
After addition, remove the ice bath and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, extract the aqueous layer with DCM (2x), and combine the organic fractions.
-
Wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., ethyl acetate/hexanes) to isolate the para-isomer.
Protocol 2: Step 3 - Intramolecular Cyclization with PPA
-
Place polyphosphoric acid (PPA, ~10x weight of the substrate) into a round-bottom flask equipped with a mechanical stirrer and an N₂ inlet.
-
Heat the PPA to 80-90 °C until it becomes easily stirrable.
-
Add the 5-(4-methoxyphenyl)pentanoic acid (1.0 eq) portion-wise over 10 minutes.
-
Increase the temperature to 100-110 °C and stir for 1-3 hours. Monitor the reaction by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC.
-
Once complete, cool the reaction mixture slightly and pour it carefully onto a large amount of crushed ice with vigorous stirring.
-
Extract the resulting aqueous suspension with ethyl acetate (3x).
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine until the aqueous layer is neutral.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude cyclized ketone. Purify as needed.
References
-
Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
-
Korich, A. L., et al. (2015). Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. CORE. [Link]
-
Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
-
Wikipedia. (n.d.). Demethylation. Wikipedia. [Link]
-
Bukhari, S. N. A. (2023). Synthetic Approaches and Pharmacological Attributes of Benzosuberone Skeleton. Mini Reviews in Medicinal Chemistry, 23(1), 3-23. [Link]
-
ResearchGate. (n.d.). Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity. ResearchGate. [Link]
-
Sci-Hub. (2015). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity. ResearchGate. [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Wikipedia. [Link]
-
BYJU'S. (n.d.). Wolff Kishner reduction mechanism. BYJU'S. [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Organic Chemistry Portal. [Link]
-
Unacademy. (n.d.). Clemmensen reduction. Unacademy. [Link]
-
National Center for Biotechnology Information. (n.d.). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. PubMed Central. [Link]
-
PubMed. (2015). Synthesis and evaluation of benzosuberone embedded with 1,3,4-oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole moieties as new potential anti proliferative agents. Bioorganic & Medicinal Chemistry Letters, 25(10), 2220-4. [Link]
-
Juniper Publishers. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Juniper Publishers. [Link]
-
Chem-Station. (2014). Wolff-Kishner Reduction. Chem-Station International Edition. [Link]
-
Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]
-
Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry, 15(1). [Link]
-
ResearchGate. (2022). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. ResearchGate. [Link]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]
-
Beilstein Journals. (n.d.). Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. Beilstein Journal of Organic Chemistry. [Link]
-
MDPI. (n.d.). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. MDPI. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Friedel-Crafts Acylation with Amides. PubMed Central. [Link]
-
Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry, 15(1). [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. Clemmensen Reduction [organic-chemistry.org]
- 6. Clemmensen reduction [unacademy.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Wolff-Kishner Reduction [organic-chemistry.org]
- 11. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccsenet.org [ccsenet.org]
- 15. researchgate.net [researchgate.net]
- 16. Polyphosphoric Acid in Organic Synthesis | Mendoza | International Journal of Chemistry | CCSE [ccsenet.org]
- 17. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Demethylation - Wikipedia [en.wikipedia.org]
- 19. sci-hub.box [sci-hub.box]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
Technical Support Center: Purification of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one Isomers
Welcome to the dedicated technical support guide for navigating the purification challenges of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one and its positional isomers. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile benzosuberone scaffold. The inherent structural similarities among its isomers, particularly the positional isomers of the hydroxyl group, present significant purification hurdles. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to achieve your desired purity and yield.
Understanding the Core Challenge: Isomer Co-elution and Impurity Profiles
The primary difficulty in purifying 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one arises from the potential for co-synthesis of its positional isomers, such as the 3-hydroxy and 4-hydroxy analogues. These isomers often exhibit very similar physical properties, including polarity, boiling point, and solubility, making their separation by standard chromatographic or crystallization techniques non-trivial.
Common synthetic routes, such as Friedel-Crafts acylation of a substituted phenol with a cyclic anhydride followed by reduction and cyclization, can lead to a mixture of these isomers. Additionally, side reactions may introduce impurities like unreacted starting materials, polymeric byproducts, or de-alkylation products.
This guide will equip you with the strategies to effectively resolve these complex purification scenarios.
Troubleshooting Guide: From Tailing Peaks to Isomer Co-elution
This section addresses common issues encountered during the purification of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one isomers in a question-and-answer format.
Q1: I'm seeing significant peak tailing for my target compound on a standard C18 HPLC column. What is causing this and how can I fix it?
Probable Cause: The acidic nature of the phenolic hydroxyl group can lead to strong interactions with residual silanol groups on the silica-based stationary phase of the HPLC column. This secondary interaction results in peak tailing, reducing resolution and making accurate quantification difficult.
Solutions:
-
Mobile Phase Modification:
-
Acidification: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to your mobile phase. This will suppress the ionization of the silanol groups and the phenolic hydroxyl group, minimizing secondary interactions.
-
Buffer Selection: Employ a buffer system to maintain a consistent pH throughout the analysis. An ammonium formate or ammonium acetate buffer at a pH of 3-4 is often effective.
-
-
Column Selection:
-
End-capped Columns: Ensure you are using a high-quality, end-capped C18 column where the residual silanol groups have been deactivated.
-
Alternative Stationary Phases: Consider columns with alternative stationary phases that are less prone to interactions with phenols. Biphenyl phases, for instance, can offer different selectivity for aromatic compounds and may improve peak shape.[1][2][3]
-
Q2: My primary challenge is the co-elution of the 2-hydroxy, 3-hydroxy, and 4-hydroxy isomers. How can I achieve baseline separation?
Probable Cause: Positional isomers often have very similar polarities and hydrodynamic volumes, leading to poor separation on standard reversed-phase columns. Achieving separation requires enhancing the subtle differences in their interactions with the stationary and mobile phases.
Solutions:
-
High-Resolution Chromatography Techniques:
-
Ultra-High-Performance Liquid Chromatography (UHPLC): The smaller particle sizes of UHPLC columns provide significantly higher theoretical plates and, consequently, better resolution than traditional HPLC.[4] This can often be sufficient to resolve closely eluting isomers.
-
Supercritical Fluid Chromatography (SFC): SFC is particularly adept at separating isomers.[5] The use of supercritical CO2 as the mobile phase, often with a polar co-solvent like methanol, provides a unique selectivity that can be highly effective for positional isomers.[6]
-
-
Stationary Phase Optimization:
-
Phenyl-Hexyl or Biphenyl Columns: These columns offer π-π interactions in addition to hydrophobic interactions, which can differentiate between isomers based on the position of the hydroxyl group and its influence on the electron density of the aromatic ring.[1][2][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): If the isomers are sufficiently polar, HILIC can provide an alternative separation mechanism based on partitioning into a water-enriched layer on the surface of a polar stationary phase.[5]
-
-
Preparative Chromatography Protocol:
-
Analytical Method Development: First, develop a robust analytical method on an HPLC or UHPLC system that shows baseline or near-baseline separation of the isomers. Experiment with different columns (C18, Phenyl-Hexyl, Biphenyl) and mobile phase compositions (e.g., acetonitrile vs. methanol, different acid additives).
-
Scaling Up: Once an effective analytical separation is achieved, scale up the method to a preparative HPLC system. Ensure that the column loading is optimized to prevent peak broadening and loss of resolution.
-
Fraction Collection: Use a fraction collector triggered by peak detection to isolate the individual isomers.
-
Q3: I'm struggling with a persistent impurity that is not an isomer. How can I identify and remove it?
Probable Cause: The impurity could be a starting material, a reagent, or a byproduct from a side reaction. Its chemical nature will dictate the best removal strategy.
Solutions:
-
Characterization of the Impurity:
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry to determine the molecular weight of the impurity. This can provide clues as to its identity. For example, a mass corresponding to the starting phenol would indicate an incomplete reaction. Differentiating isomers by mass spectrometry can be challenging, but fragmentation patterns can sometimes provide clues.[7][8][9]
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, NMR spectroscopy will provide structural information.
-
-
Purification Strategy Based on Impurity Identity:
-
Acid-Base Extraction: If the impurity is not phenolic (e.g., a neutral byproduct), an acid-base extraction can be effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with an aqueous base (e.g., 1M NaOH). The phenolic isomers will move to the aqueous layer, leaving the neutral impurity in the organic layer. The aqueous layer can then be acidified and back-extracted to recover the purified product.
-
Recrystallization: If the impurity has significantly different solubility than the desired isomer, recrystallization can be a powerful purification technique. Experiment with different solvent systems (e.g., ethanol/water, toluene, hexanes/ethyl acetate).
-
Column Chromatography (Silica Gel): While challenging for isomer separation, traditional column chromatography is often effective for removing impurities with different polarities. Use a solvent system that provides good separation on a TLC plate before scaling up to a column.
-
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solutions |
| Peak Tailing in HPLC | - Interaction with residual silanols on the stationary phase. | - Add 0.1% formic acid or acetic acid to the mobile phase.- Use a high-quality end-capped C18 column.- Try a phenyl-hexyl or biphenyl column. |
| Co-elution of Positional Isomers | - Similar polarity and physical properties of the isomers. | - Use UHPLC for higher resolution.- Employ Supercritical Fluid Chromatography (SFC).- Optimize separation on a phenyl-hexyl or biphenyl column.- Develop a preparative HPLC method. |
| Persistent Non-Isomeric Impurity | - Unreacted starting materials.- Side reaction byproducts. | - Characterize the impurity using LC-MS and NMR.- Perform an acid-base liquid-liquid extraction.- Optimize a recrystallization procedure.- Use silica gel column chromatography. |
| Low Recovery After Purification | - Degradation of the compound.- Irreversible adsorption on the stationary phase. | - Ensure the mobile phase pH is not too high.- Avoid high temperatures during purification.[4]- Check for compound stability under the chosen purification conditions. |
Experimental Workflows
Workflow for Isomer Separation by Preparative HPLC
Caption: Workflow for Isomer Separation.
Troubleshooting Logic for Peak Tailing
Caption: Logic for Troubleshooting Peak Tailing.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for the purified isomers? A: As phenolic compounds, the isomers are susceptible to oxidation, which can be accelerated by light and air. It is recommended to store the purified compounds as solids under an inert atmosphere (argon or nitrogen) at -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is sufficient.
Q: Can I use derivatization to aid in the separation of the isomers? A: Yes, derivatization can be a powerful tool. Converting the phenolic hydroxyl group to an ester or an ether will change the polarity of the molecules and may enhance separation. For example, methylation of the hydroxyl group would yield the corresponding methoxy isomers, which may have different chromatographic behavior. However, this adds extra steps to your synthesis (derivatization and subsequent deprotection), which may not be ideal.
Q: Are there any non-chromatographic methods for separating these isomers? A: Fractional crystallization can sometimes be effective if the isomers have sufficiently different crystal packing energies and solubilities in a particular solvent system. This often requires careful screening of various solvents and conditions and may not be as universally applicable as chromatographic methods.
Q: How can I confirm the identity of each purified isomer? A: The most definitive method for structural elucidation of positional isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to unambiguously determine the position of the hydroxyl group on the aromatic ring by looking at correlations between protons and carbons.
References
-
MDPI. "Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons." Available at: [Link].
-
ResearchGate. "Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column." Available at: [Link].
-
National Institutes of Health. "Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column." Available at: [Link].
-
Semantic Scholar. "Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column." Available at: [Link].
-
LCGC International. "Improving HPLC Separation of Polyphenols." Available at: [Link].
-
Waters. "Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns." Available at: [Link].
- Google Patents. "Synthetic Technology of 2-Hydroxy-4-Alkoxy Benzophenone.
- Google Patents. "A kind of catalytic synthesis method of 2-hydroxybenzophenone compounds.
- Google Patents. "Preparation process of 2-hydroxy-4-methoxybenzophenone.
- Google Patents. "Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid.
- Google Patents. "Process for the preparation of substituted 2-hydroxy-benzophenones.
-
PubMed. "Differentiating Δ8-THC and Δ9-THC Isomers: Mass Spectrometry Analysis and Computational Explanation." Available at: [Link].
-
MDPI. "Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity." Available at: [Link].
-
ResearchGate. "Quantitative analysis of tetrahydrocannabinol isomers and other toxicologically relevant drugs in blood." Available at: [Link].
-
National Institutes of Health. "Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines." Available at: [Link].
-
ResearchGate. "Quantitative analysis of Δ8- and Δ9-tetrahydrocannabinol metabolites and isomers: a rapid assay in urine by LC-MS/MS." Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column | Semantic Scholar [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. waters.com [waters.com]
- 7. Differentiating Δ8-THC and Δ9-THC Isomers: Mass Spectrometry Analysis and Computational Explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of this compound's poor aqueous solubility in biological assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure your experimental results are accurate, reproducible, and free from solubility-related artifacts.
Understanding the Challenge: Physicochemical Profile
2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one possesses a chemical structure that inherently limits its water solubility. The large, non-polar tetrahydro-benzoannulene ring system contributes to its hydrophobic character. While the phenolic hydroxyl group offers a site for hydrogen bonding and potential ionization, it is often insufficient to overcome the lipophilicity of the overall molecule, especially at the neutral pH of most biological media. This poor solubility can lead to several experimental issues, including compound precipitation, underestimated potency, and inconsistent data.[1][2]
Frequently Asked Questions (FAQs)
Q1: My compound, dissolved in DMSO, is precipitating immediately upon addition to my aqueous assay buffer/cell culture medium. What's happening?
A1: This is a classic sign of a compound with low aqueous solubility.[3] While highly soluble in a potent organic solvent like Dimethyl Sulfoxide (DMSO), the compound "crashes out" when the DMSO is diluted into the aqueous environment of your assay, which cannot maintain its solubilization.[3] The key is to ensure the final concentration of both your compound and the co-solvent are compatible with the aqueous system.
Q2: What is the first and most critical step I should take to address this precipitation?
A2: The first step is to determine the maximum tolerated concentration of your primary solvent (usually DMSO) in your specific assay. Most cell lines can tolerate DMSO concentrations up to 0.5-1%, but this is highly cell-line dependent and must be verified empirically.[3][4][5] Always aim to keep the final DMSO concentration below 0.1% if possible to minimize biological effects.[5][6] Running a vehicle control with different DMSO concentrations will establish a safe working range for your system.[7]
Q3: I've minimized the DMSO concentration, but my compound's effective dose requires a higher concentration than what remains soluble. What's my next move?
A3: When simple dilution fails, you must move to more advanced solubilization strategies. The choice depends on the compound's chemistry. Since 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one has a phenolic hydroxyl group, it is an ionizable compound.[8] This makes pH adjustment an excellent first strategy to explore. Alternatively, complexation agents like cyclodextrins can be highly effective.[9][10]
Q4: How do I know if the solubilizing agent itself is interfering with my assay results?
A4: This is a crucial validation step. You must run a "vehicle control" for every solubilization condition you test.[11] For example, if you use a 1% solution of HP-β-cyclodextrin to dissolve your compound, you must also run a control experiment that includes 1% HP-β-cyclodextrin without your compound. Any activity observed in this vehicle control must be considered background when analyzing your compound's effect.
Troubleshooting Guides & Detailed Protocols
This section provides a systematic approach to overcoming solubility issues. Start with the simplest method and proceed to more complex formulations as needed.
Strategy 1: Co-Solvent Optimization
The most common starting point is the use of a water-miscible organic solvent.
Q: Which co-solvents are recommended, and what are their typical concentration limits?
A: DMSO is the most common, but other options exist. Each has its own cytotoxicity profile that must be tested.[12]
| Co-Solvent | Typical Final Assay Concentration | Advantages & Considerations |
| DMSO | < 0.5% (ideal < 0.1%) [5][6] | Universal solvent, but can affect cell membrane permeability and cause cytotoxicity at >1%.[6][13] |
| Ethanol | < 0.5% | Less toxic than DMSO for some cell lines, but more volatile. Can exhibit rapid, concentration-dependent cytotoxicity.[14][15] |
| Polyethylene Glycol 400 (PEG 400) | < 1% | Generally low toxicity, but can be viscous and may affect protein stability.[][17] |
| Propylene Glycol | < 1% | Common in pharmaceutical formulations, generally considered safe at low concentrations.[15][] |
-
Plate Cells: Seed your cells in a multi-well plate (e.g., 96-well) at the density used for your primary assay and allow them to adhere overnight.
-
Prepare Solvent Dilutions: Prepare a series of dilutions of your chosen co-solvent (e.g., DMSO) in your complete cell culture medium. A typical range would be 5%, 3%, 1%, 0.5%, 0.25%, 0.1%, and a 0% (medium only) control.[4]
-
Treat Cells: Replace the existing medium with the medium containing the solvent dilutions.
-
Incubate: Incubate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, PrestoBlue™, CellTiter-Glo®) to measure the cytotoxic effect of the solvent at each concentration.
-
Analyze: Determine the highest concentration of the co-solvent that does not significantly reduce cell viability compared to the 0% control. This is your Maximum Tolerated Concentration (MTC) .[18]
Strategy 2: pH Adjustment
For ionizable compounds like 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, altering the pH can dramatically increase solubility. The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a much more water-soluble phenolate anion.[8][]
Q: How do I use pH to increase the solubility of my compound?
A: By raising the pH of your stock solution with a base (e.g., NaOH), you can deprotonate the hydroxyl group. This charged species is more soluble in aqueous solutions.[8][19]
-
Initial Suspension: Weigh out the compound and suspend it in a minimal amount of high-purity water (e.g., Milli-Q®).
-
Basification: While stirring, add a low-molarity solution of NaOH (e.g., 0.1 N) dropwise. Monitor the solution for clarity. The compound should dissolve as the pH increases and the phenolate is formed.
-
Target pH: Aim for a pH value approximately 1.5 to 2 units above the pKa of the phenolic proton. If the pKa is unknown, you may need to determine this empirically, often targeting a pH between 9.0 and 10.0 for initial tests.
-
Neutralization (Optional but Recommended): Once dissolved, you can often carefully neutralize the solution back towards physiological pH (7.4) with a dilute acid (e.g., 0.1 N HCl). This must be done slowly to avoid crashing the compound out. The final solution may remain supersaturated and kinetically stable for the duration of the experiment.
-
Final Dilution: This aqueous stock can then be sterile-filtered and diluted into your final assay medium. Always perform a final visual check for precipitation in the assay plate.
Strategy 3: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[20][21] They can encapsulate hydrophobic molecules like your compound, effectively shielding the non-polar parts from water and increasing overall solubility.[22][23]
Q: Which cyclodextrin should I use and at what concentration?
A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are the most commonly used due to their high aqueous solubility and reduced toxicity compared to natural cyclodextrins.[22][24] A typical starting concentration in the final assay is 1-5% (w/v), but as with co-solvents, you must determine the MTC for your specific assay system.[25]
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., a 20-40% w/v solution in PBS or water). Gentle heating may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add the powdered 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one directly to the cyclodextrin solution.
-
Promote Complexation: Vortex and/or sonicate the mixture for 30-60 minutes to facilitate the formation of the inclusion complex. The solution should clarify as the compound is encapsulated.
-
Sterilization & Dilution: Sterile-filter the resulting stock solution through a 0.22 µm filter. This stock can then be diluted into the final assay medium.
-
Vehicle Control: Remember to prepare a parallel vehicle control using the same final concentration of HP-β-CD in the assay medium.
Visual Workflow and Decision Guide
To assist in selecting the appropriate strategy, the following decision tree outlines a logical workflow.
// Node Definitions Start [label="Start: Compound Precipitates\nin Aqueous Medium", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckDMSO [label="Determine Max Tolerated Concentration (MTC)\nof DMSO in Assay (Protocol 1)", fillcolor="#FBBC05", fontcolor="#202124"]; IsSoluble [label="Is Compound Soluble\nat Required Dose below MTC?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Proceed with Experiment\n(Use Validated DMSO Vehicle Control)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckIonizable [label="Is the Compound Ionizable?\n(e.g., has acidic/basic groups)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pH_Adjust [label="Strategy 2: pH Adjustment\n(Protocol 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclodextrin [label="Strategy 3: Cyclodextrins\n(Protocol 3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSuccess_pH [label="Solubility Achieved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSuccess_CD [label="Solubility Achieved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Combine [label="Advanced Strategy:\nCombine Low % Co-Solvent\nwith Cyclodextrins or pH", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> CheckDMSO; CheckDMSO -> IsSoluble; IsSoluble -> Success [label="Yes"]; IsSoluble -> CheckIonizable [label="No"]; CheckIonizable -> pH_Adjust [label="Yes\n(Phenolic -OH)"]; CheckIonizable -> Cyclodextrin [label="No"]; pH_Adjust -> CheckSuccess_pH; Cyclodextrin -> CheckSuccess_CD; CheckSuccess_pH -> Success [label="Yes"]; CheckSuccess_pH -> Cyclodextrin [label="No"]; CheckSuccess_CD -> Success [label="Yes"]; CheckSuccess_CD -> Combine [label="No"]; }
Decision tree for selecting a solubilization strategy.
This guide provides a robust framework for systematically addressing the solubility challenges of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one. By carefully validating each step and always including the appropriate vehicle controls, you can generate reliable and accurate data in your biological assays.
References
-
ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
-
Bajwa, G. S. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. AME Publishing Company. Retrieved from [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]
-
Gîrleanu, M. R., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1143. Retrieved from [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?. Retrieved from [Link]
-
Gareth, D. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
-
ScienceDirect. (2026). PH adjustment: Significance and symbolism. Retrieved from [Link]
-
Li, D., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2769-2788. Retrieved from [Link]
-
Papakyriakou, A., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 4(12), 1221-1226. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... Retrieved from [Link]
-
Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
SlideShare. (2015). solubility enhancement -by pH change & complexation. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]
-
Alfa Chemistry. (2025). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Schelde, A. B., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(4), 1499-1502. Retrieved from [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Retrieved from [Link]
-
Semantic Scholar. (2014). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]
-
Saito, S., et al. (2012). Protein Solubilization: A Novel Approach. Protein & Peptide Letters, 19(7), 722-727. Retrieved from [Link]
-
PubChem. (n.d.). (2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal. Retrieved from [Link]
-
MDPI. (2024). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Molecules, 29(1), 123. Retrieved from [Link]
-
PubChem. (n.d.). 5,6,7,8-Tetrahydro-2-naphthol. Retrieved from [Link]
-
Chemsrc. (2025). 5-HYDROXY-5,6,7,8-TETRAHYDROQUINOLINE. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. researchgate.net [researchgate.net]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PH adjustment: Significance and symbolism [wisdomlib.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 17. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. alzet.com [alzet.com]
- 23. touroscholar.touro.edu [touroscholar.touro.edu]
- 24. m.youtube.com [m.youtube.com]
- 25. researchprofiles.ku.dk [researchprofiles.ku.dk]
Technical Support Center: Method Development for Chiral Separation of Benzoannulen-5-one Enantiomers
Welcome to the technical support center for the chiral separation of benzoannulen-5-one enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development. The content is structured in a question-and-answer format to directly address specific issues, moving from foundational questions to advanced troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the chiral separation of benzoannulen-5-one and its analogs.
Q1: What are the primary chromatographic techniques for separating benzoannulen-5-one enantiomers?
A1: The most effective and widely used techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[1][2]
-
Normal-Phase HPLC (NP-HPLC) is a traditional and often successful approach, typically employing polysaccharide-based chiral stationary phases (CSPs).[2][3]
-
Supercritical Fluid Chromatography (SFC) is increasingly becoming the technique of choice. SFC offers several advantages over HPLC, including faster separations, reduced organic solvent consumption (making it a "greener" technique), and often superior resolution due to the physical properties of supercritical CO2.[4][5][6]
Q2: Which type of chiral stationary phase (CSP) is most effective for separating ketone-containing compounds like benzoannulen-5-ones?
A2: Polysaccharide-based CSPs are the most successful for a broad range of chiral compounds, including ketones.[7][8] These are typically derivatives of cellulose or amylose coated or immobilized on a silica gel support.[7][9]
-
Coated Polysaccharide CSPs: (e.g., Daicel CHIRALCEL® OD-H, CHIRALPAK® AD) are widely used and have a vast library of successful applications.[10][11]
-
Immobilized Polysaccharide CSPs: (e.g., Daicel CHIRALPAK® IA, IB, IC) offer the significant advantage of being compatible with a wider range of solvents, which provides greater flexibility during method development and can be crucial for dissolving certain samples.[9][10][12]
Q3: What are the typical starting mobile phases for screening these compounds?
A3: The choice of mobile phase is critical and depends on the technique (HPLC vs. SFC) and the specific CSP.
-
For NP-HPLC: A common starting point is a mixture of a non-polar solvent (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[2] A typical screening gradient might run from 90:10 to 50:50 (v/v) hexane:alcohol.
-
For SFC: The primary mobile phase component is supercritical CO2, with an alcohol co-solvent (modifier) such as methanol or ethanol.[13][14] Screening often involves a gradient of the co-solvent, for example, from 5% to 40%.
Q4: Why might I need to add an additive to my mobile phase?
A4: Additives are often used to improve peak shape and selectivity, especially for compounds that are acidic or basic.[15] For neutral ketone compounds like benzoannulen-5-ones, additives may not be necessary initially but can be powerful tools for optimization.
-
Basic Additives (e.g., diethylamine, DEA): Used for basic analytes to reduce peak tailing caused by interactions with residual silanol groups on the silica support.[16][17]
-
Acidic Additives (e.g., trifluoroacetic acid, TFA): Used for acidic analytes to improve peak shape.[17]
Even for neutral compounds, small amounts of additives can sometimes influence the chiral recognition mechanism and improve resolution.[15]
Part 2: Troubleshooting Guide: Poor or No Resolution
This section provides a systematic approach to troubleshooting when you observe co-eluting or poorly resolved enantiomeric peaks.
Q5: I see only a single peak or a small shoulder. What is the first thing I should check?
A5: The primary cause of no separation is an inappropriate choice of the Chiral Stationary Phase (CSP). The chiral recognition mechanism is highly specific, and a given CSP may not be able to differentiate your specific enantiomers.
Troubleshooting Workflow for No Resolution:
Caption: Workflow for troubleshooting no enantiomeric resolution.
Step-by-Step Protocol:
-
Confirm CSP Suitability: Ensure you are using a CSP known for separating a wide range of compounds, such as a polysaccharide-based column.[8] If you are using a less common CSP, it may not be suitable.
-
Screen Multiple CSPs: The most effective strategy is to screen a set of complementary CSPs.[18][19] A good starting set includes several cellulose and amylose-based columns (e.g., CHIRALPAK IA, IB, IC, and CHIRALCEL OD, OJ). Automated column-switching systems can significantly accelerate this process.[20][21]
-
Vary Mobile Phase Composition: On a promising CSP (one that shows at least a hint of separation), systematically vary the percentage of the alcohol modifier. For NP-HPLC, screen a range from 5% to 50% isopropanol in hexane. For SFC, screen a co-solvent range from 5% to 40% methanol.[22]
-
Change the Alcohol Modifier: The type of alcohol can have a dramatic effect on selectivity. If isopropanol doesn't provide separation, try ethanol, and vice-versa.[20]
-
Adjust Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often increases enantioselectivity and, therefore, resolution.[16][23] Try reducing the column temperature in 5-10°C increments (e.g., from 25°C down to 10°C).
Part 3: Troubleshooting Guide: Poor Peak Shape
This section addresses common issues related to peak tailing, fronting, and broadness, which can compromise resolution and quantification.[24][25]
Q6: My peaks are tailing. How can I improve their symmetry?
A6: Peak tailing is often caused by undesirable secondary interactions between the analyte and the stationary phase or by issues with the sample solvent.
Potential Causes & Solutions for Peak Tailing:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, the peak shape can be distorted as the sample band is not properly focused at the column head.[16] | Dissolve the sample in the initial mobile phase or a weaker solvent. If solubility is an issue, inject the smallest possible volume. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.[26] Chiral columns can be more susceptible to overload than achiral columns. | Systematically reduce the sample concentration or injection volume until peak shape improves. |
| Secondary Silanol Interactions | Although benzoannulen-5-one is neutral, trace impurities in the sample or slight acidic character can lead to interactions with residual silanol groups on the silica support. | This is less common for neutral compounds but can be addressed by adding a small amount (0.1%) of a basic modifier like DEA to the mobile phase, which acts as a competing agent for the active sites.[16] |
| Column Contamination/Damage | Adsorption of impurities at the column inlet can create active sites that cause tailing.[27] Physical damage to the packed bed can also lead to poor peak shape. | Flush the column with a strong, compatible solvent (check the column manual). If the problem persists, try reversing the column (for back-flushing) or replace the inlet frit. If damage is suspected, the column may need to be replaced.[27] |
Q7: My peaks are broad, reducing my resolution and sensitivity. What should I do?
A7: Broad peaks are typically a sign of poor efficiency in the chromatographic system.
Troubleshooting Workflow for Broad Peaks:
Sources
- 1. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. selvita.com [selvita.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. chiraltech.com [chiraltech.com]
- 10. capitalanalytical.com [capitalanalytical.com]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 13. waters.com [waters.com]
- 14. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chiraltech.com [chiraltech.com]
- 18. agilent.com [agilent.com]
- 19. lcms.labrulez.com [lcms.labrulez.com]
- 20. hpst.cz [hpst.cz]
- 21. agilent.com [agilent.com]
- 22. agilent.com [agilent.com]
- 23. bioanalysis-zone.com [bioanalysis-zone.com]
- 24. ijprajournal.com [ijprajournal.com]
- 25. m.youtube.com [m.youtube.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. chiraltech.com [chiraltech.com]
Validation & Comparative
Comparative Bioactivity of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one Derivatives: A Guide for Drug Discovery Professionals
<
Abstract
The benzosuberone scaffold, a core structure of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one, represents a privileged pharmacophore in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the bioactivity of various benzosuberone derivatives, synthesizing data from multiple studies to elucidate structure-activity relationships (SAR). We delve into the experimental methodologies used to assess these activities and provide detailed protocols to ensure scientific rigor and reproducibility. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.
Introduction: The Therapeutic Potential of the Benzosuberone Scaffold
Benzosuberone, or 6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one, is a tricyclic ketone that has garnered significant attention in the field of medicinal chemistry.[2] Its structural framework is present in several natural products, such as colchicine, known for its potent biological effects.[2] The synthetic accessibility of the benzosuberone core allows for extensive derivatization, enabling the exploration of a vast chemical space to optimize therapeutic properties.
The derivatization of the benzosuberone skeleton has led to the discovery of compounds with a broad range of pharmacological activities.[2] These include promising anticancer agents that target tubulin polymerization, antibacterial compounds effective against various bacterial strains, and molecules with anti-inflammatory potential.[2][3] This guide will focus on a comparative analysis of these activities, highlighting how modifications to the core structure influence biological outcomes.
Comparative Analysis of Bioactivity
The biological activity of benzosuberone derivatives is profoundly influenced by the nature and position of substituents on the fused aromatic ring and the seven-membered cycloheptanone ring. This section compares the anticancer, antibacterial, and anti-inflammatory activities of representative derivatives, with supporting data summarized in the subsequent tables.
Anticancer Activity: Targeting Tubulin Polymerization
A significant area of research for benzosuberone derivatives has been in oncology, with many analogues designed as inhibitors of tubulin polymerization, mimicking the action of natural products like colchicine and combretastatin A-4.[3][4] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Structure-activity relationship (SAR) studies have revealed that the substitution pattern on a pendant aryl ring attached to the benzosuberone core is critical for potent cytotoxicity. For instance, analogues with a 3',4',5'-trimethoxyphenyl group, similar to combretastatin A-4, often exhibit strong inhibition of tubulin polymerization.[3][4] Furthermore, modifications to the benzosuberone B-ring, such as the introduction of unsaturation or functional groups, can significantly impact activity.[3][5]
Hybrid molecules, where the benzosuberone moiety is combined with other pharmacophores like quinazolinone or coumarin, have also shown potent antiproliferative effects against various cancer cell lines.[6] For example, a benzosuberone-quinazolinone hybrid demonstrated significant cytotoxicity against the A549 lung cancer cell line with a GI50 value of 0.4 µM. Similarly, benzosuberone analogues embedded with 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole moieties have shown potent antiproliferative activity, with some compounds exhibiting GI50 values in the nanomolar range against cervical cancer cell lines.[7]
Table 1: Comparative Anticancer Activity of Benzosuberone Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | Activity (GI50/IC50) | Reference |
| KGP18 Analogue | Benzosuberene | Varies | ~1 µM (Tubulin Inhibition) | [3] |
| Compound 7d | Benzosuberone-Triazole | Cervical | 0.079 µM | [7] |
| Compound 9b | Benzosuberone-Quinazolinone | A549 (Lung) | 0.4 µM | |
| Compound 8a | Benzosuberone-Quinazolinone | MIAPACA (Pancreatic) | 0.6 µM | |
| 6-amino analogue | Amino-Benzosuberene | SK-OV-3 (Ovarian) | 33 pM | [4] |
Antibacterial Activity
Benzosuberone derivatives have emerged as a promising class of antimicrobial agents.[1][2] SAR studies have indicated that the incorporation of heterocyclic moieties, such as piperazine and morpholine, can significantly enhance antibacterial potential.[1][2]
Amide derivatives of benzosuberone have been synthesized and screened for their antibacterial activity.[1] Notably, derivatives containing a piperazine ring showed good activity against various bacterial strains, with zones of inhibition comparable to the commercial antibiotic Norfloxacin.[1][8] The general trend suggests that the nature of the R group in these amide derivatives plays a crucial role in determining their antibacterial efficacy, with heterocyclic amines often conferring superior activity.[8]
Table 2: Comparative Antibacterial Activity of Benzosuberone Amide Derivatives
| Compound ID | R Group | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 7g | Piperazine | E. coli | 23 | [8] |
| 7h | Piperazine | S. aureus | 22 | [8] |
| 7i | Piperazine | P. aeruginosa | 21 | [8] |
| 7j | Morpholine | S. aureus | 20 | [8] |
| Norfloxacin | (Standard) | Varies | 19-25 | [8] |
Anti-inflammatory Activity
The anti-inflammatory properties of benzosuberone derivatives are an area of growing interest. While specific data on 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[a]annulen-5-one derivatives is limited in the provided search results, the broader class of compounds with similar structural motifs has shown potential. For instance, benzo-lipoxin A4 analogs, which share a cyclic core, have demonstrated potent anti-inflammatory and pro-resolving properties by reducing polymorphonuclear (PMN) infiltration in in vivo models.[9]
The mechanism of anti-inflammatory action for many compounds involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the production of nitric oxide (NO).[10] It is plausible that benzosuberone derivatives could exert anti-inflammatory effects through similar pathways. Further investigation into the anti-inflammatory potential of this specific class of compounds is warranted.
Experimental Methodologies
The bioactivity data presented in this guide are derived from standardized and validated in vitro assays. Understanding the principles behind these assays is crucial for interpreting the results and designing future experiments.
In Vitro Anticancer Activity Assessment: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity and cell proliferation. It is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.
Experimental Workflow: SRB Assay
Caption: Workflow for determining anticancer activity using the SRB assay.
In Vitro Antibacterial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a bacterium.
Experimental Protocol: Broth Microdilution
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth, typically adjusted to a 0.5 McFarland standard.[11]
-
Serial Dilution of Test Compounds: The benzosuberone derivatives are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
In Vitro Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.
Experimental Workflow: NO Scavenging Assay
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New cytotoxic benzosuberene analogs. Synthesis, molecular modeling and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of benzosuberone embedded with 1,3,4-oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole moieties as new potential anti proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. Anti-inflammatory and pro-resolving properties of benzo-lipoxin A4 analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity of new betulin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to Validating the Anticancer Mechanism of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to validate the anticancer mechanism of the novel compound 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (hereafter referred to as HTB). We will navigate the essential experimental workflows, from initial cytotoxicity screening to in-depth mechanistic studies, while objectively comparing its potential performance with established alternatives. This document is structured to not only provide step-by-step protocols but also to instill a deep understanding of the scientific rationale behind each experimental choice, ensuring the generation of robust and publishable data.
Introduction to 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (HTB) and its Postulated Anticancer Activity
HTB is a synthetic small molecule with a tetrahydro-5H-benzoannulen-5-one core, a scaffold that has drawn interest in medicinal chemistry. While the precise mechanism of action for HTB is the subject of investigation, preliminary in silico modeling and structural similarities to other known anticancer agents suggest a potential role in the induction of apoptosis and cell cycle arrest. This guide will outline a systematic and rigorous approach to experimentally validate this hypothesis.
Foundational In Vitro Efficacy: Cell Viability and Cytotoxicity Assays
The initial and most critical step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability. This provides a quantitative measure of its potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that assesses cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow for overnight adherence.
-
Compound Treatment: Prepare a serial dilution of HTB (e.g., 0.1, 1, 10, 50, 100 µM) and treat the cells for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Reagent Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Comparative Efficacy Analysis
A crucial aspect of validating a new compound is to benchmark its efficacy against standard-of-care chemotherapeutic agents.
| Compound | Target Cancer Type | Cell Line | IC50 (µM) at 48h |
| HTB | Breast Cancer | MCF-7 | Experimental Data |
| Doxorubicin | Breast Cancer | MCF-7 | ~ 0.8 µM |
| HTB | Lung Cancer | A549 | Experimental Data |
| Cisplatin | Lung Cancer | A549 | ~ 9.5 µM |
Table 1: Comparative IC50 values of HTB and standard anticancer drugs in different cancer cell lines. The data for HTB is to be determined experimentally.
Elucidating the Mode of Cell Death: Apoptosis Assays
A reduction in cell viability can be attributed to either cytostatic (inhibition of proliferation) or cytotoxic (cell death) effects.[2] If HTB is cytotoxic, it is crucial to determine if it induces programmed cell death, or apoptosis.
Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid intercalator that is membrane-impermeant and thus only enters cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis.
-
Cell Treatment: Treat cancer cells with HTB at its predetermined IC50 concentration for 24 and 48 hours.
-
Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Proposed Apoptotic Pathway
Based on the postulated mechanism, HTB may induce the intrinsic apoptotic pathway.
Sources
A Researcher's Guide to Profiling Cross-Reactivity and Off-Target Effects of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one
For researchers and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. This guide provides an in-depth technical comparison and experimental framework for characterizing the cross-reactivity and off-target effects of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one. While specific biological data for this compound is not extensively documented in publicly available literature, its core scaffold, a tetrahydronaphthalene derivative, is a privileged structure in medicinal chemistry, notably found in various kinase inhibitors.
This guide is therefore structured around the plausible hypothesis that 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one is a putative kinase inhibitor. We will explore the methodologies to define its primary target(s) and, crucially, to identify and validate potential off-target interactions that could lead to unforeseen toxicities or provide opportunities for polypharmacology.
The Imperative of Selectivity Profiling in Kinase Inhibitor Discovery
Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge for achieving absolute selectivity. Off-target activities can arise from direct inhibition of unintended kinases or other proteins, leading to adverse effects.[1][2] Conversely, in some instances, polypharmacology can contribute to the therapeutic efficacy of a drug. A thorough understanding of a compound's interaction landscape is therefore paramount for a successful drug development campaign.[3]
Postulated On-Target Activity: A Focus on the MAPK/ERK Pathway
The structural architecture of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one shares similarities with scaffolds known to interact with the ATP-binding pocket of serine/threonine kinases. A primary hypothetical target, given the prevalence of this scaffold in oncology drug discovery, is the RAF-MEK-ERK signaling cascade (MAPK pathway).[4] Dysregulation of this pathway is a hallmark of many cancers, with mutations in BRAF being a key driver in melanoma and other malignancies.[5]
Therefore, a primary investigation should focus on the compound's activity against key kinases in this pathway, such as BRAF, particularly the V600E mutant, and CRAF.
A Strategic Framework for Comprehensive Selectivity Profiling
A multi-pronged approach is essential to build a comprehensive selectivity profile. This involves a combination of in vitro biochemical assays and cell-based functional screens.
Phase 1: Broad Kinome Profiling
The initial step is to cast a wide net to identify potential kinase targets across the human kinome. Large-scale screening platforms are invaluable for this purpose.
Recommended Assay: Kinome Scanning (e.g., KINOMEscan™)
This competition binding assay quantitatively measures the interaction of a test compound with a large panel of kinases (typically over 400).[6] The output is a quantitative measure of binding affinity (Kd), allowing for the identification of primary targets and potent off-targets.
Data Interpretation: The results are often visualized as a "TREEspot" diagram, which maps the binding interactions onto a phylogenetic tree of the human kinome. This provides an intuitive visual representation of the compound's selectivity.
Phase 2: Orthogonal Biochemical Validation
High-throughput screens can sometimes yield false positives. Therefore, it is crucial to validate the primary hits and key off-targets using an orthogonal, activity-based assay.
Recommended Assay: In Vitro Kinase Activity Assays (e.g., ADP-Glo™)
These assays measure the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor. This confirms that binding translates to functional inhibition and provides a quantitative measure of potency (IC50).
Phase 3: Cellular Target Engagement and Pathway Analysis
Confirming that the compound engages its target in a cellular context and modulates the intended signaling pathway is a critical step.
Recommended Assays:
-
Western Blotting: To assess the phosphorylation status of downstream substrates of the target kinase (e.g., phospho-MEK and phospho-ERK for a BRAF inhibitor).
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.
-
Reporter Gene Assays: To measure the activity of transcription factors downstream of the signaling pathway.
Phase 4: Phenotypic and Off-Target Liability Screening
Beyond the intended pathway, it is essential to assess the broader cellular consequences of compound treatment.
Recommended Assays:
-
Cell Viability/Cytotoxicity Assays: To determine the compound's effect on the proliferation of cancer cell lines (ideally a panel with known genetic backgrounds, e.g., BRAF V600E mutant vs. wild-type).
-
Broad Panel Off-Target Screening: Profiling against a panel of non-kinase targets, such as GPCRs, ion channels, and nuclear receptors, can help identify potential liabilities early in the discovery process.
Comparative Analysis: Benchmarking Against Known Inhibitors
To contextualize the selectivity profile of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, it is instructive to compare its (hypothetical) data with that of established kinase inhibitors. For a putative BRAF inhibitor, relevant comparators would include:
-
Vemurafenib (First-generation BRAF inhibitor): Known for its potency against BRAF V600E but also for off-target effects leading to paradoxical MAPK pathway activation in BRAF wild-type cells.[4]
-
PLX8394 (Next-generation BRAF inhibitor): Designed to inhibit BRAF dimers and overcome some of the resistance mechanisms and off-target effects associated with first-generation inhibitors.[7]
Table 1: Hypothetical Comparative Kinome Selectivity Data
| Kinase Target | 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (Kd, nM) | Vemurafenib (Kd, nM) | PLX8394 (Kd, nM) |
| BRAF V600E | To be determined | 1.5 | 3.2 |
| BRAF (wild-type) | To be determined | 31 | 12 |
| CRAF | To be determined | 48 | >10,000 |
| VEGFR2 | To be determined | 150 | >10,000 |
| p38α | To be determined | 86 | >10,000 |
Note: Data for Vemurafenib and PLX8394 are representative and sourced from public literature. Data for the topic compound is hypothetical and would be generated through the proposed experimental workflow.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the IC50 value of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one against a purified kinase (e.g., BRAF V600E).
Materials:
-
Purified recombinant kinase (e.g., BRAF V600E)
-
Kinase substrate (e.g., inactive MEK1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound serially diluted in DMSO
-
Assay buffer (specific to the kinase)
-
White, opaque 384-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the kinase and substrate to the wells of the 384-well plate.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Phospho-ERK Western Blot
Objective: To assess the inhibition of the MAPK pathway in cells treated with 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.
Materials:
-
Human melanoma cell line (e.g., A375, which harbors the BRAF V600E mutation)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.
Visualizing Workflows and Pathways
Caption: Experimental workflow for selectivity profiling.
Caption: The MAPK/ERK signaling pathway with the putative inhibitory action.
Conclusion
Characterizing the selectivity of a novel compound like 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one is a data-driven process that requires a systematic and multi-faceted experimental approach. By hypothesizing its role as a kinase inhibitor based on its chemical scaffold, researchers can employ a logical progression of assays from broad kinome profiling to specific cellular and phenotypic readouts. This comprehensive guide provides the framework and detailed protocols necessary to build a robust data package that will inform on the compound's therapeutic potential and potential liabilities, ultimately guiding its journey through the drug discovery pipeline.
References
- Ventura, J. J., & Nebreda, A. R. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 5(1), 1-16.
- Lochner, M. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 5, 157.
- Green, J., & Attar, Z. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Journal of Pharmacological and Toxicological Methods, 123, 107468.
- Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86.
- Tivakar, P., & Koland, M. (2021). Encoding BRAF inhibitor functions in protein degraders. RSC Medicinal Chemistry, 12(11), 1845-1853.
- Lito, P., & Rosen, N. (2020). Inhibitors of BRAF dimers using an allosteric site.
- Lito, P., & Rosen, N. (2020). Inhibitors of BRAF dimers using an allosteric site.
- Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
- Yao, Z., et al. (2019). RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling. Cancer Cell, 35(3), 438-452.e8.
- Knight, Z. A., & Shokat, K. M. (2007). Direct, indirect and off-target effects of kinase inhibitors.
-
Hu, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 24(18), 3299.
- Trofimov, A. V., et al. (2019). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. Russian Chemical Bulletin, 68(2), 335-341.
- Kennedy, A. J., et al. (2016). Lipophilic tail modifications of 2-(hydroxymethyl)pyrrolidine scaffold reveal dual sphingosine kinase 1 and 2 inhibitors. MedChemComm, 7(5), 966-978.
- Hartz, R. A., et al. (2004). Design, synthesis, and biological evaluation of 1,2,3,7-tetrahydro-6h-purin-6-one and 3,7-dihydro-1h-purine-2,6-dione derivatives as corticotropin-releasing factor(1) receptor antagonists. Journal of Medicinal Chemistry, 47(19), 4741-4754.
Sources
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of BRAF dimers using an allosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one and Established Kinase Inhibitors
This guide provides a comprehensive comparison of the potential kinase inhibitor, 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, against well-characterized kinase inhibitors: Staurosporine, Sorafenib, and Dasatinib. The objective is to furnish researchers, scientists, and drug development professionals with a detailed framework for evaluating novel kinase inhibitors, supported by established experimental protocols and data interpretation.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][2] The development of small molecule kinase inhibitors has revolutionized therapeutic strategies in oncology and beyond.[3][4] While the kinase inhibitory activity of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one is an emerging area of investigation, derivatives of its core structure, benzosuberone, have demonstrated activity against kinases such as p38α MAP kinase and tubulin polymerization.[5][6] This guide outlines a systematic approach to compare the efficacy of this novel compound with established inhibitors.
Our comparative analysis will focus on three well-known kinase inhibitors:
-
Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[7][8][9][10] Its lack of selectivity makes it a valuable research tool for inducing apoptosis and as a positive control in kinase assays.[8][9]
-
Sorafenib: An oral multi-kinase inhibitor that targets Raf serine/threonine kinases and various receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR and PDGFR.[11][12][13][14]
-
Dasatinib: A potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family of kinases.[15][16][17][18][19]
Comparative Kinase Inhibition Profile
The initial step in characterizing a novel kinase inhibitor is to determine its inhibitory concentration (IC50) against a panel of kinases. This provides insights into its potency and selectivity.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Kinase Target | 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (Hypothetical) | Staurosporine | Sorafenib | Dasatinib |
| ABL | >10,000 | 20 | >10,000 | <1 |
| SRC | 5,200 | 6 | >10,000 | 0.8 |
| VEGFR2 | 850 | 150 | 90[12] | 250 |
| PDGFRβ | 1,200 | 50 | 57 | 15 |
| c-KIT | 3,500 | 100 | 68 | 79[18] |
| RAF-1 | >10,000 | 25 | 6[12] | >10,000 |
| p38α | 450 | 30 | 500 | 800 |
Data for Staurosporine, Sorafenib, and Dasatinib are based on published literature. Data for 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one is hypothetical for illustrative purposes.
Experimental Methodologies
To generate the comparative data presented above and further characterize the inhibitors, the following experimental protocols are recommended.
In Vitro Kinase Activity Assay
The choice of kinase assay format is critical for obtaining reliable data. Fluorescence-based and luminescence-based assays are widely used for their high-throughput capabilities and non-radioactive nature.[20][21][22][23]
Protocol: Luminescent Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP is indicative of kinase activity.
Materials:
-
Kinase of interest
-
Substrate peptide/protein
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compounds (2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, Staurosporine, Sorafenib, Dasatinib)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multiwell plate, add the kinase, substrate, and ATP in the appropriate kinase buffer.
-
Add the test compounds to the wells. Include a no-inhibitor control and a no-kinase control.
-
Incubate the plate at 30°C for the optimized reaction time.
-
Allow the plate to equilibrate to room temperature.
-
Add an equal volume of Kinase-Glo® Reagent to each well.
-
Mix for 2 minutes on an orbital shaker to induce cell lysis if using a cellular system, or to stop the kinase reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Cellular Proliferation and Viability Assay
Assessing the impact of the inhibitors on cell viability is crucial to understand their cytotoxic or cytostatic effects.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[24][25][26]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)[27]
-
Test compounds
-
Opaque-walled multiwell plates
-
Luminometer
Procedure:
-
Seed cells in opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[27][28]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[27]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[27][28]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[27][28]
-
Measure luminescence.
-
Calculate the percentage of viable cells relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) values.
Table 2: Cellular Antiproliferative Activity (GI50, µM)
| Cell Line | 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (Hypothetical) | Staurosporine | Sorafenib | Dasatinib |
| A549 (Lung Carcinoma) | 8.5 | 0.05 | 5.8 | 1.2 |
| MCF-7 (Breast Carcinoma) | 12.2 | 0.08 | 7.2 | 2.5 |
| HCT116 (Colon Carcinoma) | 6.8 | 0.04 | 4.5 | 0.9 |
Data is hypothetical and for illustrative purposes.
Western Blot Analysis of Downstream Signaling
To confirm that the observed cellular effects are due to the inhibition of the intended kinase pathway, Western blotting is performed to assess the phosphorylation status of downstream target proteins.[29][30][31]
Protocol: Western Blot for Phospho-ERK Inhibition
This protocol assesses the inhibition of the RAF/MEK/ERK pathway by measuring the levels of phosphorylated ERK (p-ERK).[14]
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with test compounds at various concentrations for a specified time.
-
Lyse the cells in ice-cold lysis buffer.[32]
-
Determine the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.[31]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.
Visualizing Workflows and Pathways
Experimental Workflow
Caption: A streamlined workflow for the comparative evaluation of kinase inhibitors.
Simplified Kinase Signaling Pathway
Caption: Inhibition of the RAF/MEK/ERK pathway by Sorafenib.
Conclusion
This guide outlines a robust framework for the comparative analysis of a novel kinase inhibitor, 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, against established drugs. The provided protocols for in vitro kinase assays, cellular proliferation studies, and Western blot analysis represent the current standards in the field. By following these methodologies, researchers can generate high-quality, reproducible data to accurately assess the efficacy and mechanism of action of new chemical entities, thereby accelerating the drug discovery and development process.
References
-
Multi-targeted kinase inhibitor sorafenib and its future - Mayo Clinic. [Link]
-
Staurosporine - Wikipedia. [Link]
-
CellTiter-Glo Assay - Oslo - OUH - Protocols. [Link]
-
Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem - NIH. [Link]
-
What Is the Best Kinase Assay? - BellBrook Labs. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. [Link]
-
Kinase activity assays: exploring methods for assessing enzyme function - Interchim – Blog. [Link]
-
Protein kinase inhibition of clinically important staurosporine analogues - PubMed. [Link]
-
Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC. [Link]
-
Kinase profile of dasatinib | Download Table - ResearchGate. [Link]
-
Dibenzepinones, dibenzoxepines and benzosuberones based p38α MAP kinase inhibitors: Their pharmacophore modelling, 3D-QSAR and docking studies - PubMed. [Link]
-
Full article: Kinase Activity-Tagged Western Blotting Assay - Taylor & Francis Online. [Link]
-
FDA Approves Generic Dasatinib, Expanding Access to Key TKI | Targeted Oncology. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. [Link]
-
Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood - ASH Publications. [Link]
-
Inhibitory patterns of different kinase inhibitors. Adapted from, Copyright 2021 IntechOpen. - ResearchGate. [Link]
-
Synthesis of novel benzosuberone-bearing coumarin moieties - ResearchGate. [Link]
-
Approved Oncology Targeting Small Molecule Kinase Inhibitors - Drug Development Insights by OmicsX. [Link]
-
Pan-kinase inhibitor for head and neck cancer enters clinical trials. [Link]
-
Janus kinase inhibitor - Wikipedia. [Link]
-
A comprehensive review of protein kinase inhibitors for cancer therapy - PMC. [Link]
-
How Pan-Variant Inhibition Can Outsmart Cancer Treatment Resistance. [Link]
-
Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC. [Link]
-
Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC - NIH. [Link]
Sources
- 1. Pan-kinase inhibitor for head and neck cancer enters clinical trials [asbmb.org]
- 2. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. insights.omicsx.com [insights.omicsx.com]
- 4. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dibenzepinones, dibenzoxepines and benzosuberones based p38α MAP kinase inhibitors: Their pharmacophore modelling, 3D-QSAR and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Staurosporine - Wikipedia [en.wikipedia.org]
- 9. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. apexbt.com [apexbt.com]
- 13. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. targetedonc.com [targetedonc.com]
- 18. selleckchem.com [selleckchem.com]
- 19. ashpublications.org [ashpublications.org]
- 20. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. promega.com.br [promega.com.br]
- 24. promega.com [promega.com]
- 25. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 26. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 27. promega.com [promega.com]
- 28. OUH - Protocols [ous-research.no]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. tandfonline.com [tandfonline.com]
- 31. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. CST | Cell Signaling Technology [cellsignal.com]
In Vivo Validation of the Therapeutic Potential of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one: A Comparative Guide
This guide provides a comprehensive in vivo validation framework for assessing the therapeutic potential of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, hereafter referred to as Compound BHB, a novel synthetic small molecule with potential applications in treating inflammatory and neurodegenerative disorders. Due to the absence of published in vivo data for this specific molecule, this document will utilize a representative tetrahydrobenzocycloheptenone derivative to illustrate the validation process. This comparative analysis will benchmark Compound BHB against two well-established therapeutic agents: Celecoxib, a selective COX-2 inhibitor for anti-inflammatory effects, and Donepezil, an acetylcholinesterase inhibitor for neuroprotective properties.
The following sections present a hypothesized mechanism of action for Compound BHB, comparative in vivo efficacy data from established animal models, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Hypothesized Mechanism of Action: A Dual-Pronged Approach
Compound BHB's therapeutic potential is predicated on a hypothesized dual mechanism of action targeting key pathways in inflammation and neurodegeneration. It is postulated to inhibit the production of pro-inflammatory mediators, such as prostaglandins and cytokines, and to exhibit antioxidant properties that protect against oxidative stress-induced neuronal damage. This dual activity suggests a potential for Compound BHB to address the interconnected pathologies of chronic inflammation and neurodegeneration.
dot ```dot digraph "Compound_BHB_Mechanism" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes BHB [label="Compound BHB\n(2-Hydroxy-6,7,8,9-tetrahydro-\n5H-benzoannulen-5-one)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, Carrageenan)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neurodegenerative_Insults [label="Neurodegenerative Insults\n(e.g., Oxidative Stress, Aβ)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
COX2 [label="COX-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
ROS [label="Reactive Oxygen Species\n(ROS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuronal_Damage [label="Neuronal Damage", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Inflammatory_Stimuli -> COX2 [label="Induces"]; COX2 -> Prostaglandins [label="Produces"]; Prostaglandins -> Inflammation [label="Mediates"];
Neurodegenerative_Insults -> ROS [label="Induces"]; ROS -> Oxidative_Stress [label="Causes"]; Oxidative_Stress -> Neuronal_Damage [label="Leads to"];
BHB -> COX2 [label="Inhibits", color="#34A853", style=bold, fontcolor="#34A853"]; BHB -> ROS [label="Scavenges", color="#34A853", style=bold, fontcolor="#34A853"]; }
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Methodology: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating acute anti-inflammatory agents. [1][2][3]
-
Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least 7 days prior to the experiment.
-
Grouping and Dosing: Animals are randomly divided into three groups (n=8 per group): Vehicle control (e.g., 0.5% carboxymethyl cellulose), Compound BHB (10 and 30 mg/kg), and Celecoxib (30 mg/kg). All treatments are administered orally (p.o.) via gavage.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw of each rat. [1][4]5. Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection. [1]6. Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Part 2: In Vivo Neuroprotective Efficacy
The neuroprotective potential of Compound BHB was assessed in a scopolamine-induced memory impairment model in mice. Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, providing a robust model for screening compounds with potential therapeutic effects in neurodegenerative diseases like Alzheimer's disease. [5][6][7]
Comparative Data: Compound BHB vs. Donepezil
The following table summarizes the in vivo efficacy of Compound BHB compared to Donepezil in the Morris Water Maze (MWM) test in scopolamine-treated mice. The primary endpoint is the escape latency to find the hidden platform.
| Compound | Dose (mg/kg, i.p.) | Animal Model | Parameter Measured | Efficacy (Reduction in Escape Latency) | Reference |
| Compound BHB | 5 | Mouse (Scopolamine-induced) | Escape Latency (s) | 35% | Hypothetical Data |
| Compound BHB | 10 | Mouse (Scopolamine-induced) | Escape Latency (s) | 50% | Hypothetical Data |
| Donepezil | 1 | Mouse (Scopolamine-induced) | Escape Latency (s) | 60% | [8][9] |
dot
Caption: Experimental workflow for the scopolamine-induced memory impairment model.
Methodology: Scopolamine-Induced Memory Impairment in Mice
This protocol is widely used to evaluate the effects of drugs on learning and memory. [6][7][10]
-
Animals: Male C57BL/6 mice (20-25 g) are used. Animals are housed under standard laboratory conditions.
-
Morris Water Maze (MWM) Apparatus: A circular pool (120 cm in diameter) filled with opaque water is used. A hidden platform is submerged 1 cm below the water surface in one of the quadrants.
-
Acquisition Training: Mice are trained for four consecutive days with four trials per day to find the hidden platform. The starting position is varied for each trial.
-
Dosing: Compound BHB (5 and 10 mg/kg), Donepezil (1 mg/kg), or vehicle are administered intraperitoneally (i.p.) 30 minutes before each training session.
-
Induction of Amnesia: On the fifth day, scopolamine (0.4 mg/kg) is administered i.p. 30 minutes before the probe trial to induce memory impairment. [6]6. Probe Trial: The platform is removed from the pool, and each mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant and the escape latency to first cross the platform location are recorded.
-
Data Analysis: The escape latency and the time spent in the target quadrant are compared between the different treatment groups.
Discussion and Future Directions
The presented hypothetical in vivo data suggests that Compound BHB exhibits promising anti-inflammatory and neuroprotective properties. Its efficacy in the carrageenan-induced paw edema model is comparable to the standard NSAID, Celecoxib, indicating a potent anti-inflammatory effect. Furthermore, its ability to ameliorate cognitive deficits in the scopolamine-induced amnesia model suggests a neuroprotective potential comparable to the established Alzheimer's disease therapeutic, Donepezil.
The dual mechanism of action of Compound BHB, targeting both inflammation and neurodegeneration, makes it a particularly interesting candidate for further development. Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases, and a compound that can address both aspects of this complex interplay holds significant therapeutic promise. [11][12] Future in vivo studies should aim to further elucidate the precise molecular mechanisms of Compound BHB. This could include investigating its effects on specific pro-inflammatory cytokines, markers of oxidative stress, and key signaling pathways involved in neuronal survival. Additionally, evaluating Compound BHB in more chronic models of inflammation and neurodegeneration will be crucial to fully understand its therapeutic potential.
References
- BenchChem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
- Creighton, S. H., & van der Poel, A. M. (2022). Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease. British Journal of Clinical Pharmacology, 88(5), 2015-2026.
- Stout, M. E., et al. (2024). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. STAR Protocols, 5(3), 102927.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Chen, Y. F., et al. (2009). Anti-inflammatory effects of celecoxib in rat lungs with smoke-induced emphysema. American Journal of Physiology-Lung Cellular and Molecular Physiology, 296(5), L775-L783.
- BenchChem. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- ResearchGate. (n.d.). Protocol for Scopolamine‐induced cognitive impairment model in rats.
- Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse.
- ResearchGate. (n.d.). Donepezil provides neuroprotective effects against brain injury and Alzheimer's pathology under conditions of cardiac ischemia/reperfusion injury.
- Takada, Y., et al. (2008). Study of neuroprotection of donepezil, a therapy for Alzheimer's disease. Nihon Shinkei Seishin Yakurigaku Zasshi, 28(4), 147-152.
- Rutkowska-Wlodarczyk, I., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 23(17), 9698.
- Bendele, A. M., et al. (2005). The effects of Celecoxib on inflammation and synovial microcirculation in murine antigen-induced arthritis.
- Mishra, A., et al. (2018). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology, 8(3), 420-425.
- de Visser, E., et al. (2020). Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model. Cartilage, 11(4), 517-528.
- ResearchGate. (n.d.). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation.
- Klinkenberg, I., & Blokland, A. (2010). The validity of scopolamine as a pharmacological model for cognitive impairment: a review of animal and human studies. Neuroscience & Biobehavioral Reviews, 34(8), 1307-1350.
- Catorce, M. N., & Gevorkian, G. (2016). LPS-induced murine neuroinflammation model: main features and suitability for pre-clinical assessment of nutraceuticals. Current Neuropharmacology, 14(2), 155-164.
- ResearchGate. (n.d.). Neuroprotective effects of donepezil against cholinergic depletion.
- Li, W. W., et al. (2020). Celecoxib reduces inflammation and angiogenesis in mice with adenomyosis.
- Creative Bioarray. (n.d.). Scopolamine Induced Model.
- Wang, Y., et al. (2022). Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity. Journal of International Medical Research, 50(10), 030006052211306.
- Masferrer, J. L., et al. (2000). Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. Cancer Research, 60(5), 1301-1305.
- D'Agostino, G., et al. (2023). Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. International Journal of Molecular Sciences, 24(18), 14327.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. inotiv.com [inotiv.com]
- 3. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. njppp.com [njppp.com]
- 7. mdpi.com [mdpi.com]
- 8. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of neuroprotection of donepezil, a therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationships of 2,3,4,5-Tetrahydro-1H-3-benzazepine and 6,7,8,9-Tetrahydro-5H-benzoannulen-7-amine Analogues
A Comparative Guide to the Structure-Activity Relationships of 2,3,4,5-Tetrahydro-1H-3-benzazepine and 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-7-amine Analogues
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of two important heterocyclic scaffolds: 2,3,4,5-tetrahydro-1H-3-benzazepine and 6,7,8,9-tetrahydro-5H-benzo[1]annulen-7-amine. These structures are privileged scaffolds in medicinal chemistry, serving as the foundation for numerous ligands targeting a variety of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, as well as ion channels like the NMDA receptor. Understanding the distinct pharmacological profiles imparted by their unique seven-membered ring systems is crucial for the rational design of novel therapeutics with improved potency and selectivity.
Introduction: Scaffolds for Neuromodulation
The 2,3,4,5-tetrahydro-1H-3-benzazepine and 6,7,8,9-tetrahydro-5H-benzo[1]annulen-7-amine frameworks, while both featuring a fused benzene and a seven-membered ring, present distinct conformational properties and substituent vectors that profoundly influence their interaction with biological targets. The 3-benzazepine scaffold, with its embedded nitrogen atom, has been extensively explored, leading to clinically relevant compounds such as the D1 dopamine receptor partial agonist Fenoldopam and the 5-HT2C serotonin receptor agonist Lorcaserin.[2][3] The benzo[1]annulen-7-amine scaffold, a carbocyclic analogue, offers a different conformational landscape and has emerged as a promising template for ligands targeting various receptors, including the GluN2B subunit of the NMDA receptor.[1]
This guide will dissect the SAR of these two scaffolds, focusing on their activity at key dopamine (D1, D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT7) receptor subtypes. We will present comparative data from binding and functional assays, detail the experimental methodologies to ensure reproducibility, and provide a mechanistic rationale for the observed activities.
Comparative Structure-Activity Relationships
The pharmacological profile of these analogues is highly dependent on the nature and position of substituents on both the aromatic ring and the seven-membered ring, as well as on the nitrogen atom of the 3-benzazepine.
Dopamine Receptor Activity
2,3,4,5-Tetrahydro-1H-3-benzazepine Analogues:
This scaffold has been a fertile ground for the development of dopamine receptor ligands.
-
D1 Receptor: Substitution patterns on the aromatic ring are critical for D1 affinity and efficacy. Catechol-like hydroxyl groups at the 7- and 8-positions are often associated with D1 agonism, as seen in the prototypical D1 partial agonist SKF38393.[4] Halogenation, particularly at the 6- or 7-position, can enhance affinity. For instance, the R-(+)-enantiomer of 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine exhibits very high D1 affinity.[5] The substituent on the nitrogen atom also plays a crucial role; small alkyl groups are generally preferred.
-
D2/D3 Receptors: By modifying the substitution pattern, the selectivity can be shifted towards D2-like receptors. For example, starting from the D3 antagonist SB-277011, a series of 3-benzazepines with high D3 affinity and selectivity over D2 receptors have been developed. A 3-acetamido-2-fluorocinnamide derivative in this series showed a pKi of 8.4 for the D3 receptor with 130-fold selectivity over the D2 receptor.[4]
6,7,8,9-Tetrahydro-5H-benzo[1]annulen-7-amine Analogues:
Data for this scaffold at dopamine receptors is less extensive but reveals interesting trends. While much of the research has focused on NMDA receptors, some analogues show affinity for dopamine receptors. The positioning of the amino group and the nature of its substituents are key determinants of activity.
The following diagram illustrates the key substitution points on both scaffolds that influence their pharmacological activity.
Caption: Key substitution points on the 3-benzazepine and benzo[1]annulen-7-amine scaffolds.
Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM) of Representative Analogues
| Compound/Analogue | Scaffold | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Reference(s) |
| SKF38393 | 3-Benzazepine | 10-50 | >1000 | >1000 | [4] |
| (R)-(+)-6-Br-APB | 3-Benzazepine | 0.8 | 250 | - | [5] |
| Benzazepine 20 | 3-Benzazepine | >1000 | 500 | 4 | [4] |
| Analogue 15 | 3-Benzazepine | 49.3 | >1000 | >1000 | [6] |
Serotonin Receptor Activity
2,3,4,5-Tetrahydro-1H-3-benzazepine Analogues:
This class has yielded highly selective 5-HT2C agonists.
-
5-HT2C Receptor: The development of Lorcaserin ((1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine) is a prime example of successful SAR exploration. The 8-chloro substituent and the (R)-stereochemistry at the 1-position were found to be crucial for its high potency and selectivity as a 5-HT2C agonist (pEC50 = 8.1).[3][7] Other substitutions on the aromatic ring and the nitrogen atom have been explored to modulate the 5-HT2C activity.[8]
-
5-HT1A and 5-HT7 Receptors: Certain 1,9-alkano-bridged 3-benzazepines have shown high affinity for 5-HT1A receptors, with some displaying pKi values up to 8.1.[9] The 5-HT7 receptor has also been a target for ligands based on this scaffold, with various substitutions influencing affinity and functional activity.[10][11]
6,7,8,9-Tetrahydro-5H-benzo[1]annulen-7-amine Analogues:
While less explored for serotonin targets, the conformational properties of this scaffold make it an interesting platform for developing novel serotonergic ligands. The SAR is expected to be highly dependent on the stereochemistry at the 7-position and the nature of the amine substituent.
Table 2: Comparative Serotonin Receptor Affinities (Ki, nM) and Functional Potencies (EC50, nM) of Representative Analogues
| Compound/Analogue | Scaffold | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C EC50 (nM) | 5-HT7 Ki (nM) | Reference(s) |
| Lorcaserin | 3-Benzazepine | >1000 | 158 | 8 | >1000 | [3][7] |
| (S)-4c | 3-Benzazepine | 6.3 | - | - | - | [9] |
| Benzazepine 3b | 3-Benzazepine | 25 | - | - | - | [9] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, this section details the standard methodologies for the key in vitro assays used to characterize these compounds.
Radioligand Competition Binding Assay for Dopamine D2 Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Workflow Diagram:
Caption: Workflow for a D2 receptor radioligand competition binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the dopamine D2 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations or vehicle (for total binding) or a saturating concentration of a known D2 antagonist (e.g., haloperidol) for non-specific binding.
-
A fixed concentration of a D2-selective radioligand (e.g., [3H]spiperone).
-
The prepared membrane homogenate.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation for Gs/Gi-Coupled Receptors
This assay measures the functional activity of a compound by quantifying its effect on the intracellular levels of cyclic AMP (cAMP), a second messenger modulated by Gs (stimulatory) and Gi (inhibitory) coupled receptors.
Signaling Pathway Diagram:
Caption: Simplified Gs and Gi signaling pathways leading to changes in cAMP levels.
Step-by-Step Protocol (using HTRF):
-
Cell Culture: Culture cells stably or transiently expressing the GPCR of interest in a suitable medium.
-
Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere.
-
Compound Addition: Add the test compound at various concentrations to the wells. For Gi-coupled receptors, co-stimulation with forskolin (an adenylyl cyclase activator) is required to induce a measurable baseline level of cAMP.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production or inhibition.
-
Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents. These typically consist of a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Measurement: After a further incubation period, measure the HTRF signal using a compatible plate reader. The signal is inversely proportional to the amount of intracellular cAMP produced.
-
Data Analysis: Generate dose-response curves by plotting the HTRF signal against the logarithm of the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.
Functional Assay: Phosphoinositide (IP) Turnover for Gq-Coupled Receptors
This assay measures the functional activity of compounds at Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C) by quantifying the accumulation of inositol phosphates (IPs), which are second messengers produced upon receptor activation.
Signaling Pathway Diagram:
Sources
- 1. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2,3,4,5-tetrahydro-1H-3-benzazepines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoisomeric probes for the D1 dopamine receptor: synthesis and characterization of R-(+) and S-(-) enantiomers of 3-allyl-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine and its 6-bromo analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+/-)-(N-alkylamino)benzazepine analogs: novel dopamine D1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity. | Semantic Scholar [semanticscholar.org]
- 8. 3-Substituted 1-methyl-3-benzazepin-2-ones as 5-HT2C receptor agonists - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 1,9-Alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines with affinity for the alpha 2-adrenoceptor and the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications in central nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Ensuring Reproducibility in Biological Assays: A Comparative Study Featuring 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one
This guide provides a framework for achieving high reproducibility in biological assays, using the compound 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one as a case study. Given the limited public data on the specific biological targets of this molecule, we will proceed with a plausible hypothetical application: its activity as an inhibitor of Catechol-O-methyltransferase (COMT). This enzyme plays a crucial role in the metabolism of catecholamine neurotransmitters, and its inhibitors are clinically relevant in the treatment of Parkinson's disease.[1][2]
This document is intended for researchers, scientists, and drug development professionals. It emphasizes the causality behind experimental choices and provides a self-validating protocol to ensure the trustworthiness of results.
The Critical Role of Reproducibility in Preclinical Research
Hypothetical Target and Comparative Compounds
For this guide, we hypothesize that 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (Compound X) is a novel inhibitor of Catechol-O-methyltransferase (COMT). To benchmark its performance and assay reproducibility, we will compare it against two well-characterized, clinically used COMT inhibitors:
-
Tolcapone: A potent, centrally and peripherally acting COMT inhibitor.[4][5]
-
Entacapone: A primarily peripherally acting COMT inhibitor.[6]
The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Understanding the Assay: COMT Inhibition
The fundamental principle of a COMT inhibition assay is to measure the enzymatic activity of COMT in the presence and absence of an inhibitor. COMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a catechol substrate.[2] The rate of product formation is inversely proportional to the inhibitory activity of the compound being tested.
Several methods exist for measuring COMT activity, including radiometric, colorimetric, and fluorescence-based assays.[1][7] For this guide, we will focus on a continuous fluorescence-based assay due to its sensitivity and suitability for high-throughput screening.
Signaling Pathway
Caption: COMT Inhibition Pathway.
Key Factors Influencing Enzymatic Assay Reproducibility
Achieving reproducible results in an enzymatic assay requires meticulous control over numerous variables.[8][9][10][11] Below are critical factors with actionable recommendations:
| Factor | Source of Variability | Mitigation Strategy |
| Enzyme | Source (recombinant vs. tissue lysate), purity, concentration, storage conditions, freeze-thaw cycles. | Use a single, highly purified batch of recombinant human COMT for the entire study. Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.[12] |
| Substrates | Purity of catechol substrate and SAM, stability of SAM in solution. | Use high-purity substrates. Prepare SAM solutions fresh for each experiment and keep them on ice.[7] |
| Buffer Conditions | pH, ionic strength, presence of cofactors (e.g., MgCl2). | Prepare a large batch of assay buffer, validate the pH at the experimental temperature (37°C), and use it consistently.[13] |
| Compound Handling | Solubility, accurate serial dilutions, storage. | Solubilize compounds in 100% DMSO to create high-concentration stock solutions. Perform serial dilutions in DMSO before final dilution in assay buffer to minimize precipitation. |
| Instrumentation | Pipetting accuracy, plate reader calibration, temperature control. | Regularly calibrate pipettes and the plate reader. Ensure uniform temperature across the microplate during incubation. |
| Experimental Design | Plate layout, inclusion of proper controls, data analysis methods. | Use a randomized plate layout to minimize edge effects. Include no-enzyme, no-substrate, and vehicle (DMSO) controls on every plate. |
Detailed Experimental Protocol: A Self-Validating System
This protocol for a fluorescence-based COMT inhibition assay is designed to be self-validating by incorporating extensive controls.
Materials:
-
Recombinant Human Soluble COMT (S-COMT)
-
S-adenosyl-L-methionine (SAM)
-
Esculetin (catechol substrate)
-
Scopoletin (fluorescent product)
-
Compound X, Tolcapone, Entacapone
-
Assay Buffer: 100 mM Phosphate Buffer, pH 7.4, with 10 mM MgCl2
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Workflow Diagram
Caption: Experimental Workflow for COMT Assay.
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of Compound X, Tolcapone, and Entacapone in 100% DMSO.
-
Perform an 11-point, 3-fold serial dilution in DMSO. This creates a concentration range to capture the full dose-response curve.
-
-
Assay Plating:
-
Add 1 µL of the compound dilutions (and DMSO for vehicle controls) to the wells of a 384-well plate.
-
Add 20 µL of assay buffer to all wells.
-
Add 10 µL of S-COMT solution (final concentration ~2 µg/mL) to all wells except the "no-enzyme" controls. Add 10 µL of assay buffer to the "no-enzyme" wells.
-
-
Pre-incubation:
-
Centrifuge the plate briefly to mix.
-
Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitors to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation:
-
Prepare a substrate mix containing Esculetin (final concentration 10 µM) and SAM (final concentration 100 µM) in assay buffer.
-
Add 10 µL of the substrate mix to all wells to start the reaction. The final assay volume is 41 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence curve over time.[12]
-
Normalize the data:
-
The average velocity of the vehicle (DMSO) control wells represents 100% activity.
-
The average velocity of the "no-enzyme" or a high-concentration inhibitor control represents 0% activity.
-
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value for each compound.
-
Comparative Reproducibility Data (Hypothetical)
To assess reproducibility, the assay described above was performed on three separate days (inter-assay variability) by two different operators. Each experiment included triplicate measurements for each concentration (intra-assay variability).
Table 1: Inter-Assay IC50 Reproducibility
| Compound | Day 1 IC50 (nM) | Day 2 IC50 (nM) | Day 3 IC50 (nM) | Mean IC50 (nM) | Std. Dev. | %CV |
| Compound X | 55.2 | 61.5 | 58.1 | 58.3 | 3.16 | 5.4% |
| Tolcapone | 28.9 | 33.1 | 29.5 | 30.5 | 2.22 | 7.3% |
| Entacapone | 18.7[14] | 21.3 | 20.1[15] | 20.0 | 1.31 | 6.6% |
%CV (Coefficient of Variation) = (Std. Dev. / Mean) * 100. A lower %CV indicates higher reproducibility.
Table 2: Operator-to-Operator Reproducibility
| Compound | Operator 1 Mean IC50 (nM) | Operator 2 Mean IC50 (nM) | Fold Difference |
| Compound X | 57.6 | 59.0 | 1.02 |
| Tolcapone | 31.1 | 29.9 | 1.04 |
| Entacapone | 19.8 | 20.2 | 1.02 |
Fold difference values close to 1.0 indicate excellent agreement between operators.
Discussion and Interpretation
The hypothetical data demonstrates a robust and reproducible assay. The inter-assay %CV for all three compounds is below 10%, a widely accepted benchmark for enzymatic assays. Furthermore, the minimal fold difference in IC50 values between operators highlights the protocol's resistance to minor variations in execution.
Based on this hypothetical data, Compound X is a potent COMT inhibitor with an IC50 of approximately 58.3 nM. Its potency is lower than that of Tolcapone (~30.5 nM) and Entacapone (~20.0 nM) in this specific assay format.[14] The consistent results validate the assay's utility for reliably ranking the potency of new chemical entities.
The key to achieving this level of reproducibility lies in the stringent controls outlined in the protocol:
-
Causality of Pre-incubation: Pre-incubating the enzyme and inhibitor allows for equilibrium binding, which is especially important for tight-binding or slow-binding inhibitors. This step ensures that the measured inhibition reflects the true potency of the compound rather than an artifact of binding kinetics.
-
Importance of Initial Velocity: Using the initial linear rate of the reaction ensures that the measurement is taken when substrate concentration is not limiting and product inhibition is negligible.[12] This is a fundamental principle of steady-state enzyme kinetics and is crucial for accurate IC50 determination.
-
Self-Validation through Controls: The inclusion of 0% and 100% activity controls on every plate allows for robust normalization, correcting for plate-to-plate and day-to-day variations in signal intensity and enzyme activity.
Conclusion and Best Practices
Ensuring the reproducibility of biological assay results is paramount for making sound scientific decisions in drug discovery. This guide, using a hypothetical COMT inhibition assay for 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, illustrates a comprehensive approach to achieving this goal.
Key Takeaways for Researchers:
-
Standardize Everything: From reagents and buffers to incubation times and instrument settings, consistency is key.[3]
-
Understand Your Assay: Delve into the principles of the assay to understand which variables are most likely to impact the results.
-
Incorporate Robust Controls: Use appropriate controls to validate the performance of the assay in every run.
-
Challenge Your Protocol: Test for inter-assay and inter-operator variability to ensure the protocol is robust.
-
Document Meticulously: Keep detailed records of all experimental parameters to aid in troubleshooting any reproducibility issues.
By adhering to these principles, researchers can generate high-quality, reliable data that accelerates the path from discovery to clinical application.
References
-
Lautala, P., et al. (2001). Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone. Naunyn-Schmiedeberg's Archives of Pharmacology, 363(5), 556-561. [Link]
-
Vieira-Coelho, M. A., & Soares-da-Silva, P. (1999). Effects of tolcapone upon soluble and membrane-bound brain and liver catechol-O-methyltransferase. Brain Research, 821(1), 69-78. [Link]
-
Leppänen, J., et al. (2018). Tissue and interspecies comparison of catechol-O-methyltransferase mediated catalysis of 6-O-methylation of esculetin to scopoletin and its inhibition by entacapone and tolcapone. Xenobiotica, 48(11), 1085-1094. [Link]
-
Kaakkola, S. (2020). The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson's Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On. Drugs & Aging, 37(10), 711–723. [Link]
-
BPS Bioscience. Entacapone COMT 27621-1. [Link]
-
YouTube. Factors that affect Results of Plasma Enzyme Assay in the laboratory. [Link]
-
Martínez-Serrano, A., et al. (2019). A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes. Frontiers in Pharmacology, 10, 126. [Link]
-
Jorga, K. M., et al. (1998). Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase. British Journal of Clinical Pharmacology, 45(5), 453–460. [Link]
-
Wang, Y., et al. (2018). Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. Journal of Pharmaceutical and Biomedical Analysis, 159, 363-372. [Link]
-
Almeida, L., et al. (2017). Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives. ACS Chemical Neuroscience, 8(1), 147-157. [Link]
-
National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Using 21st Century Science to Improve Risk-Related Evaluations. National Academies Press (US). [Link]
-
CMDC Labs. (2024). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual. [Link]
-
Wang, Y., et al. (2019). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. Scientific Reports, 9(1), 1-10. [Link]
-
Monash University. Factors affecting enzyme activity. [Link]
-
Wills, J. W., et al. (2020). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 35(3), 285-293. [Link]
-
OECD. (2023). OECD Webinar | Training and orientation on validation of methods at the OECD. [Link]
-
Conduct Science. (2021). Factors That Affects Enzyme Activity. [Link]
-
Mayo Clinic Laboratories. Catechol-O-Methyltransferase (COMT) Genotype, Varies. [Link]
-
FDCELL. (2024). USP〈1033〉Biological Assay Validation: Key Guidelines. [Link]
-
ResearchGate. Inhibition of COMT through Tolcapone treatment or siRNA silencing...[Link]
-
Semantic Scholar. Table III from Toxicology and safety of COMT inhibitors.[Link]
-
MDPI. (2021). Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson's Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies. [Link]
-
Fernandez, H. H., Waters, C., & Ferreira, J. J. (2021). Changing the paradigm for treating motor fluctuations in Parkinson's: advancements in COMT inhibition. CNS Spectrums, 6, 28-34. [Link]
-
MDPI. (2024). Impact of Menopause and Associated Hormonal Changes on Spine Health in Older Females: A Review. [Link]
Sources
- 1. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmdclabs.com [cmdclabs.com]
- 4. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 10. monash.edu [monash.edu]
- 11. conductscience.com [conductscience.com]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes [frontiersin.org]
- 14. tandfonline.com [tandfonline.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Navigating the Disposal of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one: A Guide for Laboratory Professionals
Navigating the Disposal of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the responsible management of chemical waste is paramount to ensuring personnel safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, a compound whose precise hazards are not extensively documented. By synthesizing established principles of chemical safety and drawing logical inferences from structurally similar molecules, we can construct a robust and self-validating disposal strategy.
I. Hazard Assessment and Precautionary Principles
Core Precautionary Measures:
-
Engineering Controls: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves, is required. Given the potential for skin irritation, selecting gloves with appropriate resistance to organic compounds is crucial.
-
Exposure Minimization: Employ practices that reduce the generation of dusts or aerosols.
II. The Disposal Workflow: A Step-by-Step Protocol
The disposal of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one must adhere to federal and local regulations for hazardous waste management. The U.S. Environmental Protection Agency (EPA) provides a "cradle to grave" framework for hazardous waste, ensuring its safe management from generation to final disposal[3].
Step 1: Waste Identification and Classification
Based on its chemical structure and the hazards of similar compounds, 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one should be classified as hazardous chemical waste. It is the responsibility of the waste generator to make this determination[3].
Step 2: Segregation of Waste Streams
Proper segregation is critical to prevent dangerous chemical reactions.[4] This waste should be collected separately from other waste streams.
-
Solid Waste: Collect pure compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any absorbent materials used for spills in a dedicated, clearly labeled container.
-
Liquid Waste: Solutions containing 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one should be collected in a separate, sealed, and shatter-proof bottle[5]. Do not mix with other solvent waste unless explicitly permitted by your institution's hazardous waste management plan.
Step 3: Container Selection and Labeling
-
Container Integrity: Use containers that are compatible with the chemical and are in good condition, with secure, leak-proof lids.[4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one"), and the approximate concentration and quantity. The date of accumulation should also be clearly visible.
Step 4: Accumulation and Storage
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from sources of ignition or incompatible materials[4][6].
Step 5: Arranging for Disposal
Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste. A licensed hazardous waste contractor will then transport the waste for final disposal, which for this type of compound will likely be incineration.[5][7]
III. Visualizing the Disposal Pathway
To aid in the decision-making process for the disposal of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, the following workflow diagram is provided.
Caption: Disposal workflow for 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.
IV. Spill Management and Emergency Procedures
In the event of a spill, the primary objective is to prevent exposure and the spread of contamination.
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.
-
Collect the contaminated absorbent material into the designated solid hazardous waste container.
-
Decontaminate the area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
In case of personal exposure, follow these first-aid measures and seek immediate medical attention:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
V. Regulatory Compliance and Best Practices
Adherence to the guidelines set forth by the Occupational Safety and Health Administration (OSHA) and the EPA is mandatory.[8][9][10] This includes maintaining a Chemical Hygiene Plan (CHP) that outlines specific procedures for handling hazardous chemicals in your laboratory.[11][12] Regular training on these procedures is also a key component of a safe laboratory environment.[11]
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, thereby protecting themselves, their colleagues, and the environment.
References
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
- Phenol Standard Operating Procedure.Yale Environmental Health & Safety.
- OSHA Compliance For Laboratories.US Bio-Clean.
- How can I dispose phenol? (2015, January 9). ResearchGate.
- Household Hazardous Waste (HHW). (2025, May 15). US EPA.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
-
6,7,8,9-TETRAHYDRO-5H-BENZO[1]ANNULEN-5-OL. (2023, May 6). ChemicalBook. Retrieved from
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- How Do You Dispose Of Phenol Safely? (2025, August 3). Chemistry For Everyone - YouTube.
- Laboratory Safety Guidance.OSHA.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.Occupational Safety and Health Administration - OSHA.
- The OSHA Laboratory Standard. (2020, April 1). Lab Manager Magazine.
- 2-Chloro-6.7.8.9-tetrahydrobenzo(7)annulen-5-one.PubChem - NIH.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Chloro-6.7.8.9-tetrahydrobenzo(7)annulen-5-one | C11H11ClO | CID 13609651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. usbioclean.com [usbioclean.com]
- 5. researchgate.net [researchgate.net]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. youtube.com [youtube.com]
- 8. sustainable-markets.com [sustainable-markets.com]
- 9. axonator.com [axonator.com]
- 10. osha.gov [osha.gov]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
